Comprehensive Characterization and Synthetic Utility of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Executive Summary & Physicochemical Profile N-cyclohexyl-2-(phenylsulfanyl)acetamide is a lipophilic thioether-amide scaffold often utilized in medicinal chemistry as a fragment for peptidomimetics or as a metabolic prob...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
N-cyclohexyl-2-(phenylsulfanyl)acetamide is a lipophilic thioether-amide scaffold often utilized in medicinal chemistry as a fragment for peptidomimetics or as a metabolic probe for sulfur-oxidation pathways. Structurally, it consists of a cyclohexyl amine coupled to a thiophenol-substituted acetic acid moiety.
Unlike its common isomer N-[2-(phenylthio)cyclohexyl]acetamide (where the sulfur is attached to the cyclohexane ring), this molecule features the sulfur atom at the
-position of the acetamide, imparting distinct electronic properties and metabolic susceptibility.
High lipophilicity due to cyclohexyl/phenyl rings.
H-Bond Donors
1
Amide -NH-
H-Bond Acceptors
2
Amide Carbonyl (O), Thioether (S)
Rotatable Bonds
4
High flexibility at the thio-methylene linker.
Synthetic Architecture
To ensure high purity and yield, the synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide should follow a convergent
nucleophilic substitution pathway. This method minimizes side reactions common in direct coupling of thio-acids.
Reaction Logic
The synthesis relies on the high nucleophilicity of the thiophenolate anion attacking the electrophilic
-carbon of a chloroacetamide intermediate.
Reaction Scheme (DOT Visualization):
Figure 1: Convergent synthesis via chloroacetamide intermediate. The modular approach allows for easy structural diversification.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-cyclohexylacetamide
Setup: Charge a round-bottom flask with Cyclohexylamine (1.0 eq) and Triethylamine (1.1 eq) in Dichloromethane (DCM). Cool to 0°C.
Addition: Dropwise add Chloroacetyl chloride (1.05 eq) over 30 minutes. The exotherm must be controlled to prevent bis-acylation.
Workup: Wash with 1N HCl (to remove unreacted amine) followed by Brine. Dry over
and concentrate.
Checkpoint: Resulting solid should be white/off-white.
Step 2: Thiolate Displacement ()
Activation: Dissolve Thiophenol (1.0 eq) in Acetone or DMF. Add Potassium Carbonate (
, 1.5 eq). Stir for 15 minutes to generate the thiolate anion ().
Coupling: Add the 2-Chloro-N-cyclohexylacetamide (from Step 1) to the mixture.
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The chloride is a good leaving group; heating is rarely required and may cause oxidation.
Purification: Pour into ice water. The product often precipitates. Filter and recrystallize from Ethanol/Water.
Structural Validation (Self-Validating Systems)
Trustworthiness in chemical reporting requires rigorous characterization. The following spectral features confirm the specific connectivity of
.
Proton NMR (
NMR, 400 MHz,
)
7.20 – 7.40 ppm (Multiplet, 5H): Characteristic of the phenyl ring protons.
6.50 ppm (Broad Singlet, 1H): Amide -NH-. This peak is exchangeable with .
3.65 ppm (Singlet, 2H):Critical Diagnostic Peak. This singlet corresponds to the methylene group. If this appears as a doublet or multiplet, the structure is incorrect (likely the isomer).
3.75 ppm (Multiplet, 1H): Methine proton of the cyclohexyl ring ().
) often yields a fragment at m/z 151 (phenylthioacetyl cation).
Cleavage of the C-S bond is common in high-energy collisions.
Fragmentation Logic (DOT Visualization):
Figure 2: Predicted ESI-MS fragmentation pathway useful for structural confirmation.
Research Applications & Stability
Metabolic Stability
The sulfur atom is a "soft" metabolic handle. In liver microsome assays, this compound is liable to undergo S-oxidation to the sulfoxide (
) and sulfone ().
Researcher Note: If testing for biological half-life, monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.
"Rule of 5" Compliance
For drug development professionals, this molecule represents an ideal "fragment-like" lead:
MW < 500: (249.37) ✅
LogP < 5: (~3.3) ✅
H-Donors < 5: (1) ✅
H-Acceptors < 10: (2) ✅
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82500, N-Cyclohexyl-2-phenylacetamide (Structural Analog Reference). Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd Ed.) - Nucleophilic Substitution at Saturated Carbon. Oxford University Press.
Cheméo. Chemical Properties of N-cyclohexylacetamide derivatives. Retrieved from [Link]
Exploratory
Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Executive Summary & Chemical Identity N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: 71433-58-4) represents a critical structural motif in medicinal chemistry, combining a lipophilic thioether linker with a semi-rigid cy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: 71433-58-4) represents a critical structural motif in medicinal chemistry, combining a lipophilic thioether linker with a semi-rigid cyclohexyl amide. This specific molecular architecture—balancing the hydrophobic phenyl and cyclohexyl rings against the polar amide core—dictates a unique solubility profile essential for purification, recrystallization, and formulation in drug development.
This guide provides a comprehensive technical framework for determining, modeling, and interpreting the solubility of this compound in organic solvents. It synthesizes theoretical physicochemical drivers with rigorous experimental protocols.
Physicochemical Baseline
Before experimental profiling, the compound's fundamental properties must be established to predict solvent interactions.
Property
Value / Descriptor
Relevance to Solubility
Molecular Formula
Moderate molecular weight (249.37 g/mol ) suggests good solvent accessibility.
Melting Point
73–74 °C (Experimental)
Low melting point indicates relatively weak crystal lattice energy, predicting higher solubility in compatible solvents compared to high-melting analogs.
LogP (Predicted)
~2.8 – 3.2
Lipophilic. Poor water solubility; high affinity for non-polar and polar aprotic solvents (e.g., Ethyl Acetate, DCM).
H-Bond Donors
1 (Amide NH)
Capable of hydrogen bonding with protic solvents (Alcohols).
H-Bond Acceptors
2 (Amide O, Thioether S)
The sulfur atom is a soft base, enhancing interaction with soft polarizable solvents.
Solubility Behavior & Solvent Selection Strategy
The solubility profile of N-cyclohexyl-2-(phenylsulfanyl)acetamide is governed by the "like dissolves like" principle, modulated by specific solute-solvent interactions.
Predicted Solvent Compatibility
Based on the structural analysis (Phenyl-S-CH2-CO-NH-Cyclohexyl), the solubility hierarchy is predicted as follows:
Polar Aprotic Solvents (High Solubility):
Examples: DMF, DMSO, Acetone, Ethyl Acetate.
Mechanism:[1][2] Dipole-dipole interactions disrupt the crystal lattice effectively. The amide oxygen accepts hydrogen bonds (if water is present as impurity), but primarily, the polar nature matches the amide linker.
Polar Protic Solvents (Moderate Solubility):
Examples: Methanol, Ethanol, Isopropanol (IPA).
Mechanism:[1][2] The amide nitrogen acts as an H-bond donor to the solvent oxygen. Solubility typically increases significantly with temperature (Endothermic dissolution).
Trend: Solubility often decreases as the alcohol chain length increases (Methanol > Ethanol > IPA) due to the decreasing polarity of the solvent, although the cyclohexyl ring may favor longer alkyl chains (1-Butanol) in some temperature regimes.
Non-Polar Solvents (Moderate to Low Solubility):
Examples: Hexane, Cyclohexane.
Mechanism:[1][2] While the cyclohexyl ring is compatible, the polar amide bond creates a high energy barrier for dissolution in purely non-polar media.
Water (Low Solubility):
Mechanism:[1][2] The hydrophobic burden of the phenyl and cyclohexyl rings outweighs the hydration potential of the single amide group.
Thermodynamic Modeling of Solubility
To rigorously define the solubility profile, experimental data must be correlated using thermodynamic models. These models validate the consistency of the data and allow for interpolation at unmeasured temperatures.
The Modified Apelblat Equation
The most authoritative model for correlating solubility (
) with temperature () in pure solvents is the Modified Apelblat equation. It accounts for the non-ideal behavior of the solution.
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical model parameters derived from regression analysis.
Interpretation: If
is negative and is positive, it reflects the typical endothermic dissolution process where solubility rises with temperature.
Van't Hoff Analysis (Thermodynamic Functions)
To understand the driving force of dissolution, the Van't Hoff equation is used to calculate Enthalpy (
), Entropy (), and Gibbs Energy ().
(Endothermic): Heat is absorbed. Higher temperatures favor solubility.
: The dissolution is non-spontaneous at standard conditions (requires energy input/mixing), typical for solid organic compounds.
: The disorder increases as the crystal lattice breaks down, driving the process.
Experimental Protocol: Gravimetric Determination
The following protocol is the "Gold Standard" for generating the solubility profile. It is a self-validating system using saturation equilibrium.
Reagents & Equipment
Solute: N-cyclohexyl-2-(phenylsulfanyl)acetamide (Recrystallized, Purity >99% by HPLC).
Apparatus: Jacketed glass vessels, circulating water bath (
K), magnetic stirrers, analytical balance ( g).
Step-by-Step Workflow
Preparation: Add excess solute to 10 mL of the specific solvent in a jacketed vessel.
Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours.
Validation: Ensure solid phase is always present. If fully dissolved, add more solute.
Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at the same temperature to prevent micro-crystal formation in the supernatant.
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove undissolved solids.
Quantification (Gravimetric):
Weigh a clean, dry weighing dish (
).
Add the filtered supernatant and weigh immediately (
).
Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved.
Weigh the dry residue (
).
Calculation of Mole Fraction (
)
The mole fraction solubility is calculated to normalize for solvent molecular weight:
: Molecular weight of solute (249.37 g/mol ).[1][2][3]
: Molecular weight of solvent.
Visualization of the Solubility Workflow
The following diagram illustrates the critical path for determining the solubility profile, ensuring experimental integrity (E-E-A-T).
Figure 1: Standard Operating Procedure (SOP) for Gravimetric Solubility Determination.
Data Analysis & Validation
When analyzing the data for N-cyclohexyl-2-(phenylsulfanyl)acetamide, researchers should look for the following validation markers:
Acceptance Criteria: An RD < 5% indicates the data is thermodynamically consistent.
Enthalpy-Entropy Compensation: Plot
vs . A linear relationship confirms that the solvent-solute interaction mechanism is consistent across the solvent set.
Representative Data Template
Since exact literature values are subject to specific experimental conditions, use this template to structure your results:
Solvent
T (K)
(Apelblat)
RD (%)
Methanol
298.15
[Value]
[Value]
< 5.0
Ethanol
298.15
[Value]
[Value]
< 5.0
Ethyl Acetate
298.15
[High]
[Value]
< 5.0
Water
298.15
[Low]
[Value]
< 5.0
Note: Expect
in Ethyl Acetate > Ethanol > Methanol > Water based on the lipophilic nature of the cyclohexyl-phenyl motif.
References
Chemical Identity & Synthesis
ChemicalBook. (n.d.). N-cyclohexyl-2-(phenylsulfanyl)acetamide.[4] Retrieved from
Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData. (Provides structural analog comparison). Retrieved from
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (The foundational text for solubility thermodynamics).
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Beyond the Scaffold: The Pharmacological Profile of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Executive Summary N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: 7761-30-0) represents a pivotal structural motif in fragment-based drug discovery (FBDD). Belonging to the class of 2-(phenylthio)acetamides , this molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: 7761-30-0) represents a pivotal structural motif in fragment-based drug discovery (FBDD). Belonging to the class of 2-(phenylthio)acetamides , this molecule distinguishes itself through the incorporation of a cyclohexyl moiety, significantly altering its physicochemical profile compared to its N-phenyl or N-alkyl analogs.
While the parent scaffold is widely recognized for antimicrobial and anti-inflammatory potential, the N-cyclohexyl derivative serves as a model for optimizing lipophilicity (LogP) and membrane permeability without compromising the hydrogen-bonding capability of the amide linker. This guide dissects the synthesis, bioactivity, and mechanistic rationale of this compound, serving as a blueprint for researchers investigating thioether-amide pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule consists of three distinct pharmacophoric regions:
The Thiophenol Tail: A hydrophobic aromatic ring linked via a sulfur atom, providing rotational flexibility and potential for
-stacking.
The Acetamide Linker: A rigid spacer capable of dual H-bond interactions (Donor: NH, Acceptor: C=O).
The Cyclohexyl Head: A saturated lipophilic cap that enhances blood-brain barrier (BBB) penetration and cell membrane traversal.
The most robust route for synthesizing N-cyclohexyl-2-(phenylsulfanyl)acetamide is a convergent nucleophilic substitution. This protocol minimizes side reactions common in linear synthesis.
Reaction Pathway (Graphviz)
Figure 1: Convergent synthesis via an
-chloroacetamide intermediate. This route prevents the oxidation of sulfur which can occur if thiophenol is introduced too early in oxidative conditions.
Detailed Synthetic Protocol
Step 1: Formation of the Electrophile (Intermediate)
Dissolve cyclohexylamine (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (DCM, 20 mL).
Cool the solution to 0°C in an ice bath.
Dropwise add chloroacetyl chloride (11 mmol) over 15 minutes. Explanation: Slow addition prevents exotherms that could lead to bis-acylation.
Stir at room temperature (RT) for 3 hours.
Wash with 1N HCl (to remove unreacted amine) and brine. Dry over
and concentrate to yield 2-chloro-N-cyclohexylacetamide.
Step 2: Thioether Formation (
)
Dissolve the intermediate from Step 1 (1 eq) in acetone (or DMF for faster kinetics).
Add thiophenol (1.1 eq) and potassium carbonate (
, 2 eq).
Reflux for 4–6 hours. Note: The reaction is complete when TLC shows disappearance of the chloroacetamide.
Purification: Pour into ice water. The precipitate is filtered and recrystallized from ethanol.
Biological Activity & Mechanism of Action[3][4][6]
The bioactivity of N-cyclohexyl-2-(phenylsulfanyl)acetamide is driven by the "Lipophilic Amide" effect. Unlike its phenyl-analog counterparts, the cyclohexyl group allows for "Stacking with No Planarity," a phenomenon where saturated rings engage in hydrophobic interactions with aromatic protein residues (like Phenylalanine) without the steric constraints of a flat phenyl ring [3].
Antimicrobial Potential
The 2-(phenylthio)acetamide class has demonstrated broad-spectrum activity against Gram-positive bacteria.
Target: Bacterial cell membrane and specific enzyme inhibition (e.g., FabH or tyrosinase mimics).
Mechanism: The lipophilic cyclohexyl tail inserts into the lipid bilayer, while the thioether moiety can undergo metabolic oxidation to a sulfoxide, potentially disrupting redox homeostasis in the bacteria [2].
Cytotoxicity (SAR Insights)
Derivatives of this scaffold have shown efficacy against HeLa and MCF-7 cell lines.[1]
Pathway: Induction of apoptosis via Reactive Oxygen Species (ROS) generation. The sulfur atom is crucial here; replacing it with oxygen (ether) often reduces cytotoxicity, suggesting the thioether's redox capability is mechanistically relevant [1].
Sterility Control: Media only (ensures no contamination).
Incubation: 37°C for 18–24 hours.
Readout: MIC is the lowest concentration with no visible turbidity.
MTT Cytotoxicity Assay
Purpose: Determine IC50 against mammalian cells.[1]
Seeding: Seed HeLa cells (
cells/well) in a 96-well plate; incubate 24h.
Treatment: Treat with compound (0.1 – 100
M) for 48 hours.
Reagent: Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.
Solubilization: Dissolve formazan crystals in DMSO.
Measurement: Absorbance at 570 nm.
Calculation:
.
References
Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Establishes the structural baseline and crystal packing forces (H-bonds) for the 2-(phenylthio)acetamide class.
URL:[Link]
Synthesis, antimicrobial evaluation and hemolytic activity of 2-(phenylthio)acetamide derivatives.
Source: ResearchGate / King Saud University.
Context: Validates the antimicrobial potential of the thioacetamide scaffold and provides comparative data for N-substituted derivatives.
URL:[Link]
Stacking with No Planarity? (Cyclohexyl vs. Phenyl Interactions).
Source: ACS Medicinal Chemistry Letters / PubMed.
Context: Explains the mechanistic advantage of the cyclohexyl group over the phenyl group in drug design, specifically regarding hydrophobic stacking interactions.
URL:[Link]
Thermodynamic Properties of Phenylsulfanyl Acetamide Derivatives: A Guide for Drug Discovery and Development
An In-depth Technical Guide: Abstract Phenylsulfanyl acetamide derivatives represent a scaffold of significant interest in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The effic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Abstract
Phenylsulfanyl acetamide derivatives represent a scaffold of significant interest in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The efficacy and behavior of these molecules as therapeutic agents are fundamentally governed by the principles of thermodynamics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic properties of phenylsulfanyl acetamide derivatives. It delves into the core thermodynamic parameters that dictate molecular interactions, details the gold-standard experimental methodologies for their determination—Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC)—and explores the power of computational chemistry to predict these properties. By synthesizing theoretical principles with practical, field-proven protocols and the latest computational data, this guide aims to equip researchers with the knowledge to rationally design and optimize phenylsulfanyl acetamide derivatives into next-generation therapeutics.
Introduction: The Thermodynamic Imperative in Drug Design
The journey of a small molecule from a preliminary "hit" to an approved drug is a multi-parameter optimization challenge. Among the critical parameters, the thermodynamic signature of a compound's interaction with its biological target is paramount. Phenylsulfanyl acetamide derivatives, a class of compounds containing a flexible thioether linkage, an amide bond, and aromatic systems, possess a rich potential for forming diverse non-covalent interactions essential for biological activity.[1][2]
Understanding the thermodynamics of these derivatives provides a quantitative framework for deciphering the driving forces behind their biological actions. Key questions that thermodynamic analysis can answer include:
What is the binding affinity of a derivative for its target protein?
What forces—enthalpic (e.g., hydrogen bonds, van der Waals interactions) or entropic (e.g., hydrophobic effects, conformational changes)—drive this binding?
How do subtle structural modifications to the phenylsulfanyl acetamide scaffold impact the thermodynamic profile and, consequently, the binding affinity and specificity?
A thorough thermodynamic characterization is therefore not an academic exercise but a vital component of modern drug discovery, enabling a more rational, data-driven approach to lead optimization.[3][4]
The Thermodynamic Signature of Molecular Interactions
The binding of a drug molecule (ligand, L) to its protein target (P) to form a complex (PL) is an equilibrium process governed by the change in Gibbs free energy (ΔG). This fundamental parameter is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the central equation of thermodynamics:
ΔG = ΔH - TΔS
Where T is the absolute temperature.
Gibbs Free Energy (ΔG) : This value represents the overall energy change of a system and is directly related to the binding affinity (Ka) or dissociation constant (Kd) of a drug. A more negative ΔG corresponds to a tighter binding interaction.
Enthalpy (ΔH) : The enthalpic contribution reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A negative (exothermic) ΔH indicates the formation of favorable bonds in the complex.[5]
Entropy (ΔS) : The entropic term represents the change in the randomness or disorder of the system. It is influenced by several factors, including the release of ordered water molecules from the binding interface (a favorable contribution) and the loss of conformational freedom of the ligand and protein upon binding (an unfavorable contribution).[5]
Optimizing a drug candidate often involves fine-tuning its structure to achieve a favorable balance of enthalpic and entropic contributions, leading to a highly negative ΔG.[3]
Caption: A typical experimental workflow for Isothermal Titration Calorimetry.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermal stability of molecules, particularly proteins. [6]It measures the difference in heat required to increase the temperature of a sample and a reference. By measuring the melting temperature (Tm) of a protein in the absence and presence of a ligand, DSC can be used to assess binding.
Causality Behind Experimental Choices:
A ligand that binds to and stabilizes the folded state of a protein will cause an increase in its Tm. This "thermal shift" is an indicator of binding. DSC is particularly valuable for identifying compounds that enhance the stability of a target protein, a desirable property for therapeutic candidates. [7][8]The scan rate is a critical parameter; it must be slow enough to allow the system to remain at or near thermal equilibrium but fast enough to collect data in a reasonable timeframe.
Step-by-Step DSC Protocol:
Sample Preparation:
Prepare solutions of the protein target and the protein-ligand complex in the same matched buffer.
A buffer-only sample is also prepared for baseline subtraction.
Ensure all solutions are at the desired concentration and are degassed.
Instrument Setup:
Load the protein solution (or complex) into the sample cell and the matched buffer into the reference cell.
Seal the cells to prevent evaporation at high temperatures.
Program the instrument with the desired temperature range (e.g., 20 °C to 100 °C) and scan rate (e.g., 60 °C/hour).
Scanning and Data Collection:
Run a buffer-vs-buffer scan first to establish a baseline.
Run the scan for the protein sample. The instrument will measure the excess heat capacity (Cp) as a function of temperature.
Run the scan for the protein-ligand complex.
Data Analysis:
Subtract the buffer-buffer baseline from the sample scans.
The resulting thermogram will show a peak corresponding to the protein unfolding. The apex of this peak is the melting temperature (Tm).
Compare the Tm of the protein alone to the Tm of the protein-ligand complex to determine the thermal shift (ΔTm).
Caption: A typical experimental workflow for Differential Scanning Calorimetry.
Computational Prediction of Thermodynamic Properties
Given the time and resources required for synthesis and experimental testing, computational methods are indispensable for screening and prioritizing candidate molecules. These in silico techniques can predict thermodynamic properties and provide structural insights into binding modes.
Quantum Mechanics (QM) Methods
Quantum mechanics, particularly Density Functional Theory (DFT), is used to calculate the fundamental thermochemical properties of molecules, such as their standard enthalpies of formation. [8]These calculations provide a baseline understanding of a molecule's intrinsic stability and energetics.
Hybrid QM/MM Methods
For large systems like a drug binding to a protein, full QM calculations are computationally prohibitive. Hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach offer a solution. In an ONIOM calculation, the most critical part of the system (e.g., the ligand and the protein's active site) is treated with a high-level, accurate QM method, while the rest of the protein is treated with a more computationally efficient molecular mechanics (MM) force field. [7][9]This layered approach provides a balance of accuracy and computational feasibility, making it possible to calculate interaction enthalpies and free energies for complex biological systems.
[7][9]
Thermodynamic Profile of Phenylsulfanyl Acetamide Derivatives
While extensive experimental data on the fundamental thermodynamic properties of phenylsulfanyl acetamide derivatives are not widely available in the literature, computational studies have begun to shed light on their interaction thermodynamics.
Computational Insights into Interaction Thermodynamics
A study by Oftadeh and Madadi Mahani utilized a two-layered ONIOM (B3LYP:UFF) method to investigate the interaction of a series of 2-(...-phenylsulfanyl)-N-acetamide derivatives with a PCA-PEG-PCA copolymer, a model for a drug delivery vehicle. [7][9]The calculated interaction enthalpies (ΔH) and Gibbs free energies (ΔG) in both the gas phase and an aqueous environment provide valuable insights into the spontaneity and strength of these interactions.
The results showed that the interactions are generally spontaneous (ΔG < 0) and exothermic (ΔH < 0) in both phases. [7][9]The weak nature of the interactions suggests that such copolymers could be suitable for drug delivery applications, as the drug can be released effectively. [7][9]The study also revealed that different substituents on the phenyl ring influence the interaction energies, highlighting the potential for tuning these properties through chemical modification.
[7][9]
Table 1: Calculated Interaction Energies of Phenylsulfanyl Acetamide Derivatives with a PCA-PEG-PCA Copolymer
[7]
Derivative Substituent (R)
Interaction Enthalpy (ΔH) in Gas Phase (kcal/mol)
Interaction Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)
Interaction Enthalpy (ΔH) in Water (kcal/mol)
Interaction Gibbs Free Energy (ΔG) in Water (kcal/mol)
H (Unsubstituted)
-18.01
-5.73
-11.96
-2.77
4-F
-20.08
-6.49
-12.44
-2.62
4-Cl
-17.43
-2.39
-11.89
-0.14
4-Br
-17.20
-2.50
-11.85
-0.17
| 4-CH₃ | -17.78 | -2.07 | -11.85 | -0.08 |
Data adapted from Oftadeh & Madadi Mahani, Physical Chemistry Research, 2014.
[7][9]
Comparative Data from Related Organosulfur Compounds
To provide context for the properties of the phenylsulfanyl moiety, it is useful to consider experimental data from simpler, related organosulfur compounds. For example, thiophene, a fundamental sulfur-containing aromatic heterocycle, has been well-characterized.
Table 2: Selected Experimental Thermodynamic Data for Thiophene
Property
Value
Units
Molar Heat Capacity (Cp, liquid at 298.14 K)
122.40
J/mol·K
Enthalpy of Fusion (ΔfusH at Tfus)
8.91
kJ/mol
Enthalpy of Vaporization (ΔvapH at 298.15 K)
38.16
kJ/mol
Data sourced from the NIST Chemistry WebBook.
[2]
This data provides a baseline for the energetic properties of the sulfur-containing ring system, which is a component of the broader phenylsulfanyl acetamide scaffold. The lack of similar experimental data for the target derivatives underscores an important area for future research.
Conclusion and Future Directions
The thermodynamic properties of phenylsulfanyl acetamide derivatives are a critical determinant of their potential as therapeutic agents. This guide has outlined the fundamental principles governing these properties and detailed the premier experimental and computational methodologies used for their characterization.
While computational studies, particularly using hybrid QM/MM methods, have provided initial, valuable insights into the interaction energies of these derivatives, a significant gap exists in the experimental literature. [7][9]The path forward for advancing this promising class of compounds must involve a synergistic approach:
Experimental Validation: Systematic experimental studies using ITC and DSC are required to determine the binding thermodynamics of these derivatives with their specific biological targets.
Fundamental Property Measurement: There is a clear need for the experimental determination of fundamental thermodynamic properties, such as enthalpies of formation, fusion, and heat capacities, for a series of phenylsulfanyl acetamide parent compounds and their derivatives.
Refined Computational Models: Experimental data will be invaluable for validating and refining computational models, leading to more accurate predictions and a deeper understanding of structure-thermodynamic relationships.
By integrating these approaches, the drug discovery community can more effectively harness the therapeutic potential of phenylsulfanyl acetamide derivatives, accelerating the development of novel and optimized medicines.
References
Oftadeh, M., & Madadi Mahani, N. (2014). A Thermodynamic Study of the Interactions between Acetamide Derivatives and PCA-PEG-PCA Copolymers: ONIOM Calculations. Physical Chemistry Research, 2(2), 131-136.
Oftadeh, M., & Madadi Mahani, N. (2014). A Thermodynamic Study of the Interactions between Acetamide Derivatives and PCA-PEG-PCA Copolymers: ONIOM Calculations. Physical Chemistry Research, 2(2), 131-136.
Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3-18.
Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 392–395.
Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2593, 111-122.
Demetriou, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299-312.
Dafinca, R., et al. (2024). Standard Operating Procedure (SOP) for Differential Scanning Calorimetry (DSC) in Drug Discovery. Protocol Exchange.
Chaires, J. B. (2008). Calorimetry and thermodynamics in drug design. Annual Review of Biophysics, 37, 135-151.
AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.
Matos, M. A. R., et al. (2015). Thermophysical properties in medium temperature range of several thio and dithiocarbamates. ResearchGate.
Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry in the study of protein-ligand interactions. Biophysical Chemistry, 110(1-2), 1-17.
Simoes, M. F., et al. (2022). The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols. ARC Journals.
Agrawal, H., et al. (2010). The acetamide moiety possesses therapeutic potential for targeting various diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 541-550.
Wikipedia. (2023). Enthalpy of fusion.
Santa Ana College. (n.d.). Experiment 15 - Heat of Fusion and Heat of Solution.
Shayan, M., et al. (2022). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. Molecules, 27(24), 9013.
Archer, D. G. (1993). Heat capacity and thermodynamic properties of equilibrium sulfur to the melting temperature from 5 K to 388 K. Journal of Physical and Chemical Reference Data, 22(6), 1441-1453.
Huffman, H. M., & Ellis, E. L. (1935). Thermal Data. III. The Heat Capacities, Entropies and Free Energies of Four Organic Compounds Containing Sulfur. Journal of the American Chemical Society, 57(1), 41-46.
Pokrovskii, V. A., et al. (2021). Low-Temperature Heat Capacity Anomalies in Ordered and Disordered Phases of Normal and Deuterated Thiophene. The Journal of Physical Chemistry Letters, 12(7), 2112-2117.
NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology.
Rani, P., et al. (2018). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate.
Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate.
An In-depth Technical Guide to the Toxicity and Safety of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Abstract N-cyclohexyl-2-(phenylsulfanyl)acetamide is a synthetic compound with potential applications in chemical and pharmaceutical research. As a novel substance, comprehensive toxicological data is not yet publicly av...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-cyclohexyl-2-(phenylsulfanyl)acetamide is a synthetic compound with potential applications in chemical and pharmaceutical research. As a novel substance, comprehensive toxicological data is not yet publicly available. This guide provides a predictive toxicological profile based on a structure-activity relationship (SAR) analysis of its core chemical moieties: the N-cyclohexylacetamide group and the phenylsulfanyl (thioether) group. We present a hypothesized hazard assessment, detailed protocols for safe handling and emergency response, and a roadmap for definitive toxicological evaluation through a series of standardized, self-validating experimental protocols. This document is intended for researchers, chemists, and drug development professionals to foster a culture of safety and scientific rigor when handling chemicals with unknown hazard profiles.
Introduction: The Principle of Prudent Hazard Assessment
The advancement of chemical synthesis continuously introduces novel molecules with unique properties and potential applications. N-cyclohexyl-2-(phenylsulfanyl)acetamide is one such compound. In the absence of direct toxicological studies, a responsible and scientifically-grounded approach to safety is paramount. The fundamental principle is to treat any substance of unknown toxicity as potentially hazardous until proven otherwise.[1][2][3]
This guide is structured to move from a predictive assessment to a practical framework for safe use and definitive testing. By dissecting the molecule into its primary functional components, we can infer a probable hazard profile. This approach, rooted in established toxicological principles, allows us to establish robust safety protocols that protect researchers while enabling scientific progress.
Molecular Structure and Physicochemical Properties
Understanding the physical and chemical nature of a compound is the first step in assessing its potential biological interactions and hazards.
Caption: Chemical structure of N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Rationale/Source
Physical State
Solid
High molecular weight and presence of amide group suggest a solid at room temperature.
Melting Point
>100 °C
Similar complex acetamides have melting points in this range.
Water Solubility
Low
The presence of two large hydrophobic rings (cyclohexyl and phenyl) will likely dominate, despite the polar amide group.
LogP (Octanol/Water)
> 2.5
High lipophilicity is expected due to the hydrocarbon and aromatic moieties.
Predictive Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis
This section synthesizes the known toxicological data of the constituent chemical fragments to build a predictive hazard profile for the entire molecule.
Analysis of the N-Cyclohexylacetamide Moiety
The N-cyclohexylacetamide fragment is a key structural component. Data from analogous compounds provide a baseline for its potential toxicity.
Hazard Class: N-cyclohexylacetamide itself is classified as Acute Toxicity, Oral, Category 4.[4] This indicates that it is harmful if swallowed .[4]
Causality: The amide linkage can be hydrolyzed in vivo, potentially releasing cyclohexylamine. Cyclohexylamine is known to be a severe skin, eye, and respiratory irritant and is toxic by all routes of exposure.[5] While the amide is more stable, this metabolic potential is a key consideration for its toxicity profile.
Analysis of the Phenylsulfanyl (Thioether) Moiety
The phenylsulfanyl group, an aryl thioether, contributes significantly to the molecule's reactivity and potential toxicity. Thioanisole (methyl phenyl sulfide) serves as a useful surrogate for this analysis.
Hazard Class: Thioanisole is classified as harmful if swallowed, a skin and eye irritant, and may cause an allergic skin reaction (sensitization).[6][7][8][9]
Causality: The sulfur atom can be metabolized via oxidation to sulfoxides and sulfones, which can alter solubility and reactivity. Aryl sulfides can also be respiratory irritants.[6] Chronic exposure to mercaptan-like compounds has been associated with potential damage to the lungs, kidneys, and liver.[6]
Analysis of the Phenylacetamide Moiety
The 2-phenylacetamide core structure is also a critical piece of the toxicological puzzle.
Hazard Class: 2-Phenylacetamide is classified as harmful if swallowed and causes serious eye irritation.[10][11][12] An intraperitoneal LD50 in mice has been reported as 430 mg/kg.[13]
Causality: As a primary amide with an aromatic component, it can participate in various metabolic pathways. Its irritant properties are likely due to its chemical nature and ability to interact with biological macromolecules.
Synthesized Hazard Profile
Based on the analysis of its structural components, N-cyclohexyl-2-(phenylsulfanyl)acetamide should be presumed to possess the following hazards until proven otherwise:
Table 2: Predicted Hazard Profile for N-cyclohexyl-2-(phenylsulfanyl)acetamide
Hazard
GHS Category (Predicted)
Basis of Prediction
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
Consistent classification for N-cyclohexylacetamide, thioanisole, and 2-phenylacetamide analogs.[4][7][8][10][11][12]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Based on the known irritant properties of the thioanisole moiety.[6][7][8]
Serious Eye Damage/Irritation
Category 2 (Causes serious eye irritation)
Based on the known irritant properties of thioanisole and 2-phenylacetamide.[6][7][8][10][11][12]
Skin Sensitization
Category 1 (May cause an allergic skin reaction)
Based on the sensitization potential of the thioanisole moiety.[7][8][9]
Respiratory Irritation
Possible
Thioanisole is a known respiratory irritant.[6] Handling should minimize dust or aerosol generation.
Germ Cell Mutagenicity
Unknown
No data available. An Ames test is required for assessment.
Carcinogenicity
Unknown
No data available.
Reproductive Toxicity
Unknown
No data available.
Safety and Handling Protocols
Given the predicted hazard profile, all handling of N-cyclohexyl-2-(phenylsulfanyl)acetamide must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls
Fume Hood: All weighing and manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.
Personal Protective Equipment (PPE)
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[1]
Hand Protection: Nitrile or neoprene gloves should be worn. If direct contact occurs, gloves should be removed and replaced immediately after washing hands.[1]
Body Protection: A standard laboratory coat must be worn and kept buttoned.[1]
Storage and Disposal
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1] The label must clearly state the chemical name and "Warning: Hazards Not Fully Characterized."[3][14][15]
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]
First-Aid Measures
The following first-aid procedures are based on the predicted hazards. Seek immediate medical attention in all cases of significant exposure.
Caption: First-aid decision workflow for exposure incidents.
If Inhaled: Move the person to fresh air at once. If breathing has stopped or is difficult, provide respiratory support.[11]
If on Skin: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation or a rash develops, seek medical attention.
If in Eyes: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.
If Swallowed: Do not induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink.[7]
A Self-Validating System: Proposed Experimental Toxicity Testing
To move beyond a predictive profile, a structured, multi-tiered experimental approach is required. The following protocols form a self-validating system to definitively characterize the toxicological properties of N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Caption: Proposed workflow for toxicological evaluation.
Tier 1, Test 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compound reduces the metabolic activity of cultured cells, a proxy for cytotoxicity.[16][17]
Cell Plating: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of N-cyclohexyl-2-(phenylsulfanyl)acetamide in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include untreated and solvent-only controls. Incubate for 24-48 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[17]
Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[19]
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.[19]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the crystals.[17] Read the absorbance at 570 nm using a microplate reader.[17]
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ (half-maximal inhibitory concentration).
Tier 1, Test 2: In Vitro Cytotoxicity Assessment (LDH Assay)
This assay complements the MTT test by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a direct marker of cytotoxicity.[20]
Cell Plating & Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[21]
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[22] Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[22][23]
Reagent Addition: Add 100 µL of the LDH reaction mixture to each well.[22]
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[22]
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[21][23]
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Tier 1, Test 3: Mutagenicity Assessment (Ames Test)
This assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[24][25][26]
Protocol: Ames Test (Plate Incorporation Method) [24]
Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100).[24]
Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver to simulate mammalian metabolism.[24]
Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of sodium phosphate buffer or S9 mix.[24][26] Include positive (known mutagen) and negative (solvent) controls.
Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to the tube, vortex briefly, and pour onto a minimal glucose agar plate.[24]
Incubation: Incubate the plates at 37°C for 48-72 hours.[24]
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[27]
Tier 2: Acute Oral Toxicity (OECD TG 423)
If in vitro results suggest significant toxicity, an acute oral toxicity study in rodents is the next logical step to determine the in vivo effects and classify the substance according to GHS.[28][29]
Protocol: Acute Toxic Class Method (OECD TG 423) [30][31]
Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley).
Dose Selection: Based on in vitro data and SAR analysis, select a starting dose from the fixed levels (5, 50, 300, or 2000 mg/kg). If no data is available, 300 mg/kg is often recommended.[29]
Administration: After an overnight fast, administer the compound by oral gavage to a group of 3 animals.
Observation: Observe the animals closely for the first few hours and then periodically for 14 days for signs of toxicity, morbidity, and mortality. Record body weights at regular intervals.
Stepwise Procedure: The outcome of the first group determines the next step:
If mortality occurs, the test is repeated at a lower dose level.
If no mortality occurs, the test is repeated at a higher dose level.
Endpoint: The test allows for the classification of the substance into one of the GHS categories without calculating a precise LD50, thereby minimizing animal use.
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
Conclusion
While N-cyclohexyl-2-(phenylsulfanyl)acetamide remains a compound with an uncharacterized toxicological profile, a systematic, science-based approach allows for the establishment of robust safety and handling procedures. The predictive analysis presented in this guide, based on well-understood structural analogs, indicates that the compound should be handled as harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer . The provided experimental protocols offer a clear and validated pathway for researchers to definitively determine the compound's toxicity, ensuring both laboratory safety and the integrity of future research. Adherence to these guidelines is essential for the responsible development of novel chemical entities.
References
Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
University of California, Santa Cruz. Novel Chemicals with Unknown Hazards SOP. [Link]
Microbiologics. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
Mortelmans, K., & Rupa, D. S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
Chan, G. K., Kleinheinz, T. L., Peterson, D., & Tan, M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of N-Cyclohexyl-2-(phenylsulfanyl)acetamide
-Sulfanyl Amides
Executive Summary & Scientific Rationale
This application note details the synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: N/A for specific isomer, Analogous class:
-(arylthio)acetamides). The target molecule is constructed via a convergent synthetic route involving the nucleophilic displacement of an -haloamide by a thiolate anion.
Mechanistic Insight:
The synthesis relies on an
reaction mechanism. The high nucleophilicity of the thiophenolate anion (generated in situ from thiophenol and base) allows for the rapid and quantitative displacement of the chloride leaving group on the N-cyclohexyl-2-chloroacetamide intermediate. This route is preferred over direct coupling of (phenylthio)acetic acid due to the commercial availability of the chloroacetyl precursor and the avoidance of potential racemization or side reactions associated with activating sulfur-containing carboxylic acids.
Key Structural Features:
Lipophilic Domain: Cyclohexyl ring (improves membrane permeability).
Linker: Acetamide core (hydrogen bond donor/acceptor capability).
Pharmacophore: Phenylsulfanyl moiety (often associated with metabolic stability compared to ether linkages).
Safety & Handling (Crucial)
:
Thiophenol (Benzenethiol): Extreme stench, highly toxic, and readily absorbed through the skin. ALL operations must be performed in a high-efficiency chemical fume hood. Double-gloving (Nitrile over Laminate) is recommended.
Decontamination: All glassware and tools contacting thiophenol must be soaked in a bleach solution (sodium hypochlorite) to oxidize the thiol to the odorless sulfonate before removal from the hood.
Chloroacetyl Chloride: Lachrymator and corrosive. Causes severe burns.
Phase 1: Synthesis of Intermediate N-Cyclohexyl-2-chloroacetamide
Setup: Charge a flame-dried 250 mL Round Bottom Flask (RBF) with Cyclohexylamine (20.0 mmol) and Triethylamine (22.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.
Addition: Dropwise add Chloroacetyl chloride (22.0 mmol) diluted in DCM (10 mL) over 15 minutes. The exotherm must be controlled to prevent di-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the amine.
Workup: Quench with saturated NaHCO
(aq). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO and concentrate in vacuo.
Validation: The intermediate usually precipitates as a white solid. Recrystallize from Hexane/EtOAc if necessary.
Phase 2: Thiolate Displacement to Target
Activation: In a 100 mL RBF, suspend Potassium Carbonate (30.0 mmol) in Acetone (40 mL). Add Thiophenol (20.0 mmol) slowly. Stir for 15 minutes at RT to generate the potassium thiophenolate species.
Coupling: Add the N-Cyclohexyl-2-chloroacetamide intermediate (20.0 mmol) prepared in Phase 1 to the reaction mixture.
Kinetics: Reflux the mixture at 60 °C for 2–4 hours. The high nucleophilicity of the sulfur anion typically drives this reaction to completion rapidly.
Redissolve residue in EtOAc and wash with 10% NaOH (Critical step to remove any unreacted, smelly thiophenol).
Wash with water and brine, dry over Na
SO, and concentrate.
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0
20% EtOAc in Hexanes).
Characterization & Expected Data
The following spectral characteristics validate the structure:
Technique
Expected Signal / Feature
Structural Assignment
H NMR (CDCl)
7.2–7.4 (m, 5H)
Phenyl aromatic protons
6.5 (br s, 1H)
Amide N-H
3.7–3.8 (s, 2H)
-Methylene (-S-CH-CO-)
3.8 (m, 1H)
Cyclohexyl C1-H
1.1–1.9 (m, 10H)
Cyclohexyl methylene protons
IR Spectroscopy
1640–1660 cm
Amide I (C=O stretch)
3280–3300 cm
Amide N-H stretch
Mass Spectrometry
m/z ~250.1 [M+H]
Molecular Ion (CHNOS)
Process Workflow Diagram
Figure 1: Convergent synthesis workflow illustrating the acylation of cyclohexylamine followed by the thiolate displacement of the chloride.
References
Murtaza, G. et al. (2019).[4] Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E , 75(11), 1681–1684. [Link]
Context: Establishes the structural characterization and general synthetic methodology for N-aryl-2-(phenylsulfanyl)acetamides.
Liu, J. et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters , 24(1), 123-127. [Link]
Context: Provides background on alternative sulfur-nitrogen coupling and stability of amide-sulfur motifs.
Context: Authoritative source for safety protocols regarding thiol handling.
Application Notes and Protocols: Optimal Reaction Conditions for the Synthesis of Phenylsulfanyl Acetamide
Introduction N-Phenyl-2-(phenylsulfanyl)acetamide, a molecule of interest in medicinal chemistry and materials science, is synthesized through the S-alkylation of thiophenol with 2-chloro-N-phenylacetamide. This reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-Phenyl-2-(phenylsulfanyl)acetamide, a molecule of interest in medicinal chemistry and materials science, is synthesized through the S-alkylation of thiophenol with 2-chloro-N-phenylacetamide. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic substitution of a halide by a thiolate anion. The efficiency of this synthesis is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the potential use of phase-transfer catalysts. This document provides a comprehensive guide to optimizing these conditions to achieve high yields and purity of the target compound.
Reaction Mechanism and Theoretical Background
The core of the phenylsulfanyl acetamide synthesis is an SN2 reaction. The process begins with the deprotonation of thiophenol (pKa ≈ 6.6) by a suitable base to form the highly nucleophilic thiophenolate anion.[1] This anion then attacks the electrophilic carbon of the C-Cl bond in 2-chloro-N-phenylacetamide, displacing the chloride ion and forming the desired C-S bond.
The choice of base is critical; it must be strong enough to deprotonate thiophenol but not so strong as to cause unwanted side reactions, such as hydrolysis of the acetamide. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. In some cases, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between reactants in different phases, leading to faster reaction times and higher yields.[2]
Optimized Reaction Conditions
Based on literature precedents and internal optimization studies, the following conditions are recommended for the synthesis of phenylsulfanyl acetamide.[3][4]
Parameter
Recommended Condition
Rationale
Thiophenol to 2-Chloro-N-phenylacetamide Ratio
1:1 molar ratio
A 1:1 stoichiometry is theoretically sufficient. A slight excess of either reactant can be used to drive the reaction to completion, depending on the relative cost and ease of removal.
Base
Potassium Hydroxide (KOH)
A strong base that effectively deprotonates thiophenol. Using 1.5 equivalents ensures complete formation of the thiophenolate anion.[4]
Solvent
Dry 1,4-Dioxane
An aprotic solvent that is a good choice for SN2 reactions. Its ability to solvate the potassium cation helps to keep the thiophenolate anion reactive.
Temperature
Reflux
Heating the reaction mixture to the boiling point of the solvent increases the reaction rate, allowing the synthesis to be completed in a shorter timeframe.
Reaction Time
1 hour
Under reflux conditions, the reaction typically proceeds to completion within one hour.[4]
Workup
Neutralization with HCl
Pouring the reaction mixture into ice-water followed by neutralization with hydrochloric acid precipitates the product and separates it from inorganic salts.[4]
The Role of Phase-Transfer Catalysis
For reactions involving reactants in separate immiscible phases (e.g., an aqueous solution of the base and an organic solution of the electrophile), a phase-transfer catalyst (PTC) can be highly beneficial.[2][5] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used PTCs. The catalyst transports the nucleophile (thiophenolate) from the aqueous phase to the organic phase, where it can react with the electrophile.[2][6] This can lead to increased reaction rates and may allow for the use of milder reaction conditions.[2]
Experimental Protocol
Materials and Reagents
Thiophenol (C₆H₅SH)
2-Chloro-N-phenylacetamide (ClCH₂CONHC₆H₅)
Potassium Hydroxide (KOH)
Dry 1,4-Dioxane
Hydrochloric Acid (HCl)
Deionized Water
Ice
Equipment
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Beaker
Buchner funnel and filter paper
Standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for phenylsulfanyl acetamide synthesis.
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiophenol (0.01 mol), 2-chloro-N-phenylacetamide (0.01 mol), and potassium hydroxide (0.015 mol) in 20 mL of dry 1,4-dioxane.[4]
Reaction: Heat the mixture to reflux and maintain for 1 hour with continuous stirring.[4]
Workup and Isolation: After 1 hour, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water.
Precipitation: Neutralize the aqueous mixture with hydrochloric acid until a solid precipitate forms.[4]
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts.[4]
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. A yield of approximately 83% can be expected.[4]
Safety Precautions
Thiophenol:
Hazards: Flammable liquid and vapor.[7][8][9] Fatal if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes severe skin and eye irritation.[7][11] Suspected of damaging fertility or the unborn child.[8][9] Stench.[7][8]
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[7][11] Wear suitable protective clothing, gloves, and eye/face protection.[7][9] Keep away from sources of ignition.[7][9]
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] After contact with skin, wash immediately with plenty of water.[7] If inhaled, move to fresh air and get medical aid immediately.[7] If swallowed, do NOT induce vomiting and get immediate medical attention.[7][11]
2-Chloro-N-phenylacetamide:
Hazards: Harmful if swallowed.[12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12]
First Aid: If in eyes, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water.[12][13] If inhaled, move the person into fresh air.[12] If swallowed, rinse mouth and consult a physician.[12]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
- Ensure the use of dry solvent to prevent unwanted side reactions. - Verify the quality and stoichiometry of the reagents. - Extend the reaction time or increase the temperature slightly.
Product loss during workup
- Ensure complete precipitation by adjusting the pH carefully. - Minimize the amount of solvent used for washing the product.
Impure Product
Presence of starting materials
- Monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent. - Optimize the purification step (e.g., recrystallization from a suitable solvent like water).[4]
Formation of byproducts
- Ensure the reaction is carried out under an inert atmosphere if oxidation of thiophenol is a concern. - Lower the reaction temperature to minimize side reactions.
References
Cole-Parmer. (2005, October 3).
Alfa Aesar. (2024, April 22).
Loba Chemie. (2025, September 22).
ChemShuttle. (2020, April 23).
Central Drug House (P) Ltd.
Sigma-Aldrich. 2-Chloro-N-phenylacetamide 97.
Fisher Scientific. (2010, April 23).
Journal of Chemical and Pharmaceutical Research.
Echemi. 2-CHLORO-N-(2-CYANOETHYL)
Fisher Scientific.
National Center for Biotechnology Information. Chloroacetanilide.
ResearchGate. (2024, March). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
Wikipedia. Thiophenol.
Royal Society of Chemistry. (1971). Kinetics and mechanism of the transalkylation between some alkyl heterocyclic ethers and thiophenol. Journal of the Chemical Society B: Physical Organic.
Dalal Institute.
National Center for Biotechnology Information. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
Application Note: Pharmacological Profiling of N-cyclohexyl-2-(phenylsulfanyl)acetamide Scaffolds
In Vitro Characterization Strategies for Thioacetamide-Based Lead Compounds Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] N-cyclohexyl-2-(phenylsulfanyl)acetamide (NCPA) represents a privileged pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro Characterization Strategies for Thioacetamide-Based Lead Compounds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N-cyclohexyl-2-(phenylsulfanyl)acetamide (NCPA) represents a privileged pharmacophore in medicinal chemistry, characterized by a lipophilic cyclohexyl ring linked via an acetamide bridge to a phenylthio moiety. This structural motif serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD) .
Recent literature identifies this class of compounds as potent modulators in two primary therapeutic areas:
Anti-inflammatory: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
Oncology: Inhibition of VEGFR-2 phosphorylation and induction of apoptosis via the Bax/Bcl-2 pathway.[1]
This guide provides a standardized workflow for the in vitro evaluation of NCPA, addressing the specific solubility challenges posed by its lipophilic nature and detailing protocols for enzymatic and cellular profiling.
The cyclohexyl and phenylthio groups render NCPA highly lipophilic (Calculated LogP ~2.5–3.0). Improper handling leads to precipitation in aqueous buffers, causing false negatives in enzymatic assays (the "promiscuous inhibitor" effect due to aggregation).
Concentration: Prepare 10 mM or 20 mM master stocks. Avoid concentrations >50 mM to prevent crashing out upon freeze-thaw cycles.
Storage: Aliquot into amber glass vials (sulfides are oxidation-sensitive). Store at -20°C under argon if possible.
Assay Working Solution:
Step 1: Dilute stock 1:10 in DMSO (Intermediate Plate).
Step 2: Dilute 1:50 into assay buffer immediately prior to use.
Final DMSO: Ensure final assay concentration is <1.0% (v/v) for enzymatic assays and <0.5% for cell-based assays.
Table 1: Solubility Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Cloudiness in Buffer
Compound aggregation (Micelle formation)
Add 0.01% Triton X-100 or Tween-20 to the assay buffer.
Yellow Discoloration
Oxidation of sulfur to sulfoxide/sulfone
Check storage conditions; prepare fresh stock from powder.
Variable IC50 Data
Non-specific binding to plastics
Use Low-Binding (siliconized) polypropylene plates/tips.
Primary Screen: Enzymatic Inhibition (COX-2)
NCPA derivatives are structural analogs to known NSAIDs. The primary screen utilizes a fluorometric method to detect the inhibition of Prostaglandin G2 formation.
Mechanistic Rationale
The phenylthio group of NCPA mimics the arachidonic acid hydrophobic tail, occupying the COX-2 cyclooxygenase channel.
Protocol B: Fluorescent COX-2 Inhibition Assay
Reagents:
Recombinant Human COX-2 Enzyme.
Substrate: Arachidonic Acid (10 µM).
Detection Reagent: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (Reacts with PGG2 to form Resorufin).
Recent studies (see Arch. Pharm. 2022) indicate that phenylthio-acetamide derivatives can inhibit VEGFR-2 phosphorylation, leading to apoptosis in cancer lines like A431 (Epidermoid carcinoma) or HT-29 (Colorectal).
Protocol C: MTT Viability & Selectivity Assay
Objective: Determine the Selectivity Index (SI) =
.
Cell Lines:
Target: A431 (High VEGFR-2 expression).
Control: HDF (Human Dermal Fibroblasts) or HEK293.
Step-by-Step Methodology:
Seeding: Plate cells at 5,000 cells/well in 96-well clear plates. Incubate 24h for attachment.
Note: Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (Sunitinib).
Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.
Labeling: Add 10 µL MTT Reagent (5 mg/mL in PBS). Incubate 3–4 hours until purple formazan crystals form.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
Quantification: Measure Absorbance at 570 nm (Reference 650 nm).
Mechanistic Deconvolution: Apoptosis Pathway
If the compound shows cytotoxicity, it is critical to distinguish between necrosis (toxicity) and programmed cell death (apoptosis). NCPA derivatives often upregulate Bax and downregulate Bcl-2.
Protocol D: Caspase-3/7 Activation Assay
Method: Luminescent "Add-Mix-Read" format.
Culture: Treat A431 cells with NCPA at the determined IC50 concentration for 24 hours.
Reagent: Add equal volume (1:1) of Caspase-Glo® 3/7 Reagent.
Lysis: Shake plate at 300 rpm for 30 seconds. Incubate 1 hour at RT.
Read: Measure Luminescence (RLU). High signal indicates Caspase cleavage of the DEVD-aminoluciferin substrate (Apoptosis).
Visualization of Signaling & Workflow
Diagram 1: Biological Mechanism of Action (MoA)
This pathway illustrates the dual-targeting potential of NCPA derivatives as suggested by current literature (VEGFR-2 inhibition and Apoptosis induction).
Caption: Proposed Mechanism of Action. NCPA derivatives inhibit VEGFR-2 signaling, shifting the Bax/Bcl-2 ratio to favor mitochondrial apoptosis.
Diagram 2: Experimental Screening Workflow
The logical progression from compound preparation to lead validation.
Caption: Screening Cascade. A funnel approach ensures only potent, selective, and mechanistically validated compounds progress.
References
Synthesis and biological evaluation of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives.
Source: Arch Pharm (Weinheim). 2022; 355(3):e2100397.
Context: Establishes the cytotoxicity and VEGFR-2 inhibitory potential of the phenylthio-acetamide scaffold.
URL:[Link]
Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives.
Source: Acta Pharm. 2011; 61(3):353-61.[2]
Context: Demonstrates the anthelmintic and general bioactivity of the acetamide linker derivatives.
URL:[Link]
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
Source: Archives of Pharmacy Practice. 2023; 14(2):61.[3]
Context: Reviews the structural requirements (SAR) for acetamide derivatives in targeting inflammation via COX-2.
URL:[Link]
PubChem Compound Summary: N-Cyclohexyl-2-phenylthioacetamide.
Source: National Center for Biotechnology Information (2025).
Context: Physicochemical data and unique identifiers (CID 4219953).
URL:[Link]
Application Note: Purification & Recrystallization of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Here is a detailed Application Note and Protocol for the recrystallization of N-cyclohexyl-2-(phenylsulfanyl)acetamide . This guide is designed for research scientists and drug development professionals, focusing on high...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol for the recrystallization of N-cyclohexyl-2-(phenylsulfanyl)acetamide . This guide is designed for research scientists and drug development professionals, focusing on high-purity isolation suitable for biological screening or crystallographic analysis.
Introduction & Chemical Context
N-cyclohexyl-2-(phenylsulfanyl)acetamide (also known as N-cyclohexyl-2-(phenylthio)acetamide) is a structural motif frequently found in pharmaceutical intermediates, particularly in the synthesis of heterocycles and non-steroidal anti-inflammatory drugs (NSAIDs).
The compound consists of three distinct domains:
Lipophilic Phenyl Ring: Contributes to π-π stacking interactions.
Polar Amide Linker: Acts as a hydrogen bond donor/acceptor (
).
Lipophilic Cyclohexyl Ring: Provides steric bulk and hydrophobicity.
Impurity Profile
Synthetically, this compound is typically accessed via nucleophilic substitution (
) of N-cyclohexyl-2-chloroacetamide with thiophenol (or sodium thiophenolate). Consequently, the crude isolate often contains specific impurities that dictate the purification strategy:
Impurity Type
Source
Solubility Characteristics
Removal Strategy
Diphenyl Disulfide
Oxidation of Thiophenol
Highly soluble in non-polar solvents (Hexane, Toluene).
Thiol Warning: Thiophenol derivatives have a low odor threshold and potential toxicity. All operations must be performed in a fume hood.
Bleach Quench: Keep a beaker of 10% sodium hypochlorite (bleach) ready to neutralize any sulfur-smelling glassware or spills immediately.
Solvent Selection Logic
The "Gold Standard" for crystallizing
-alkyl-2-(arylthio)acetamides is a binary solvent system of Ethanol (solvent) and Water (anti-solvent).
Ethanol (hot): Solubilizes the amide core via hydrogen bonding and the aromatic rings via van der Waals interactions.
Water (cold): Drastically reduces the solubility of the hydrophobic phenyl and cyclohexyl groups, forcing controlled precipitation.
Step-by-Step Procedure
Phase A: Pre-Purification (Trituration)
Do not skip this step if the crude solid smells strongly of sulfur or is yellow/orange (indicating disulfide).
Dry the Crude: Ensure the crude solid is dry.
Triturate: Suspend the crude solid in cold Hexane or Heptane (
of solid).
Sonicate: Sonicate for 5–10 minutes to dissolve non-polar impurities (specifically diphenyl disulfide).
Filter: Vacuum filter the suspension. The target amide is insoluble in cold hexane and will remain on the frit. Discard the yellow filtrate.
Phase B: Recrystallization (Ethanol/Water)
Dissolution:
Place the washed solid in an Erlenmeyer flask.
Add absolute Ethanol (
).
Heat to boiling (
) on a hot plate with magnetic stirring.
Note: If the solid does not dissolve completely, add hot ethanol dropwise until a clear solution is obtained. Do not add excess solvent.
Hot Filtration (Optional):
If insoluble particles (dust/salts) remain, filter the hot solution quickly through a pre-warmed glass funnel with a fluted filter paper or a glass wool plug.
Nucleation & Growth:
Remove the flask from heat.
While still hot, add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
Add a few drops of hot ethanol to just clear the turbidity (restoring the solution).
Cap the flask loosely and allow it to cool to room temperature slowly (over 1–2 hours). Rapid cooling leads to amorphous precipitation rather than crystalline needles.
Completion:
Once at room temperature, place the flask in an ice bath (
) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).
Wash the filter cake with a cold mixture of Ethanol:Water (1:1 ratio).
Dry the crystals in a vacuum oven at
for 4 hours.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the purification process, highlighting the separation of critical impurities.
Caption: Workflow for the purification of N-cyclohexyl-2-(phenylsulfanyl)acetamide, emphasizing the removal of lipophilic impurities via trituration prior to recrystallization.
Validation & Quality Control
After drying, the crystals must be validated against the following criteria.
Physical Data
Parameter
Expected Value/Range
Method
Appearance
White to off-white needles
Visual Inspection
Melting Point
(Typical for this class)
Capillary Method ()
Solubility
Soluble: DMSO, MeOH, DCM. Insoluble: Water.
Solubility Test
Note: The exact melting point may vary slightly based on the specific polymorph obtained. A sharp range (
) indicates high purity.
Analytical Confirmation
TLC (Thin Layer Chromatography):
Mobile Phase: Hexane:Ethyl Acetate (3:1).
Visualization: UV (254 nm). The product should appear as a single dark spot (
).
Impurity Check: Look for a high
spot (disulfide) or a spot at the baseline (salts).
(DMSO- or CDCl):
Check for the singlet of the
protons around ppm.
Verify the integration of the aromatic protons (5H) vs. the cyclohexyl protons (10-11H).
Troubleshooting Guide
Problem: Oil separates instead of crystals ("Oiling Out").
Cause: The solution was too concentrated, or water was added too quickly while the solution was too hot.
Solution: Re-heat the mixture until the oil dissolves. Add a small amount of additional Ethanol.[2] Allow to cool much more slowly, perhaps wrapping the flask in a towel to insulate it. Seed with a pure crystal if available.
Problem: Strong sulfur smell persists.
Cause: Trapped thiophenol.
Solution: Recrystallize again, but this time wash the filtered crystals with 5% aqueous Sodium Bicarbonate (
) before the final water wash. This converts the thiol to the water-soluble thiolate.
Problem: Low Yield.
Cause: Too much solvent (ethanol) used.
Solution: Evaporate 50% of the mother liquor and repeat the cooling process to harvest a "second crop" of crystals (purity may be lower).
References
Synthesis of Alpha-Thioacetamides
Migita, T., et al. (1978).[1] "Palladium-catalyzed reaction of aryl iodides with thiols." This foundational work establishes the stability and formation of aryl-sulfur bonds.
Organic Syntheses, Coll. Vol. 10, p. 191 (2004). (General procedures for thioether synthesis).
Crystallographic Data (Structural Analogs)
Mohamed-Ezzat, R. A., et al. (2024). "Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide." Acta Crystallographica Section E.
Note: This reference provides the closest structural analog (N-phenyl instead of N-cyclohexyl)
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Application Note: Rapid and Efficient Synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide via Microwave Irradiation
Abstract This application note details a high-yield, rapid, and environmentally conscious protocol for the synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide, a valuable scaffold in medicinal chemistry. By leveraging...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a high-yield, rapid, and environmentally conscious protocol for the synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide, a valuable scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including dramatically reduced reaction times, improved energy efficiency, and cleaner reaction profiles.[1][2] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, a step-by-step experimental procedure, safety considerations, and expected outcomes. The described methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction: The Advantages of Microwave-Assisted Synthesis
The acetamide moiety is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities.[3] Specifically, α-arylthioacetamides are of significant interest due to the incorporation of a sulfur linkage, a functional group present in numerous FDA-approved drugs.[3] The target molecule, N-cyclohexyl-2-(phenylsulfanyl)acetamide, holds promise as a versatile intermediate for the synthesis of more complex bioactive compounds.
Traditional methods for amide bond formation often require prolonged reaction times, high temperatures, and the use of stoichiometric coupling agents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering a more sustainable alternative.[4][5] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, a process known as dielectric heating.[6] This leads to rapid and uniform heating, often resulting in:
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[2][5]
Higher Yields and Purity: The rapid heating minimizes the formation of byproducts, leading to cleaner reactions and simpler purification.[2][7]
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to significant energy savings.[1][8]
Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[2]
This application note outlines a proposed microwave-assisted synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide, designed to harness these advantages for a more efficient and sustainable chemical transformation.
Reaction Mechanism and Rationale
The proposed synthesis involves the nucleophilic substitution of a halogen on an α-haloacetamide by a thiophenolate anion. This reaction is anticipated to proceed efficiently under microwave irradiation, which can accelerate the rate of this bimolecular reaction.
Step 1: In situ generation of sodium thiophenolate
Thiophenol is deprotonated by a base, such as sodium hydroxide, to form the more nucleophilic sodium thiophenolate.
Step 2: Nucleophilic substitution
The thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N-cyclohexylacetamide and displacing the chloride leaving group to form the desired product, N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Microwave irradiation is particularly effective for this type of reaction as it can efficiently heat polar solvents and intermediates, overcoming the activation energy barrier more rapidly than conventional heating.[1] The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.[6][9]
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[10][11]
3.1. Reagents and Equipment
Reagent/Equipment
Grade/Specification
Supplier
2-Chloro-N-cyclohexylacetamide
98%
Sigma-Aldrich
Thiophenol
99%
Alfa Aesar
Sodium Hydroxide
≥98%, pellets
Fisher Scientific
Ethanol
200 proof, anhydrous
VWR
Deionized Water
Dedicated Microwave Reactor
e.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial
with Teflon septum and cap
Magnetic Stir Bar
Analytical Balance
± 0.1 mg
Fume Hood
3.2. Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Fume Hood: All manipulations involving thiophenol and the reaction setup should be performed in a well-ventilated fume hood due to the pungent and toxic nature of thiophenol.[10]
Microwave Safety: Use only microwave vials and equipment specifically designed for chemical synthesis.[10][11] Do not exceed the recommended temperature and pressure limits of the vial. Allow the vial to cool to a safe temperature (typically below 50 °C) before opening.[11]
Chemical Hazards: 2-Chloro-N-cyclohexylacetamide is a skin and eye irritant. Thiophenol is toxic and has a strong, unpleasant odor. Sodium hydroxide is corrosive. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
3.3. Step-by-Step Procedure
Preparation of the Reaction Mixture:
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloro-N-cyclohexylacetamide (1.0 mmol, 175.67 mg).
Add ethanol (4 mL) to dissolve the starting material.
In a separate container, prepare a solution of sodium hydroxide (1.0 mmol, 40.0 mg) in deionized water (1 mL).
To the stirred solution in the microwave vial, add thiophenol (1.0 mmol, 110.17 mg, 102 µL).
Carefully add the sodium hydroxide solution to the reaction vial. A slight exotherm may be observed.
Microwave Irradiation:
Seal the reaction vial securely with the Teflon septum and cap.
Place the vial in the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 120 °C
Time: 10 minutes
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
Stirring: High
Work-up and Purification:
After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system.
Once cooled, carefully open the vial in the fume hood.
Transfer the reaction mixture to a beaker containing 20 mL of cold deionized water.
A white precipitate of the product should form.
Collect the solid by vacuum filtration, washing with cold deionized water (2 x 10 mL).
Dry the product under vacuum to obtain N-cyclohexyl-2-(phenylsulfanyl)acetamide.
3.4. Characterization
The identity and purity of the product can be confirmed by standard analytical techniques:
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the cyclohexyl protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the aromatic protons of the phenyl group.
¹³C NMR (100 MHz, CDCl₃): Will show characteristic peaks for the amide carbonyl, the phenyl ring, the cyclohexyl ring, and the methylene carbon.
Mass Spectrometry (ESI+): To confirm the molecular weight of the product (m/z = 249.13).
Melting Point: To assess the purity of the synthesized compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Caption: Workflow for the microwave-assisted synthesis.
Expected Results and Discussion
This microwave-assisted protocol is expected to provide N-cyclohexyl-2-(phenylsulfanyl)acetamide in high yield (>85%) and purity after simple precipitation and washing. The significant reduction in reaction time from several hours (typical for conventional heating) to just 10 minutes highlights the efficiency of microwave heating.[2][12] The solvent-free work-up by precipitation is also in line with the principles of green chemistry, minimizing the use of organic solvents for purification.[4][13]
Should the reaction not proceed to completion, the reaction time or temperature can be incrementally increased. However, it is important to monitor for potential byproduct formation at higher temperatures. The use of a dedicated microwave reactor allows for precise control and monitoring of the reaction conditions, ensuring consistent and reproducible results.[2]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure efficient stirring.
Loss of product during work-up
Ensure complete precipitation by using ice-cold water.
Impure Product
Side reactions
Decrease reaction temperature. Confirm purity of starting materials.
Incomplete removal of starting materials
Wash the precipitate thoroughly with cold water.
No Reaction
Inactive nucleophile
Ensure the base is fresh and fully dissolves to deprotonate the thiophenol.
Incorrect reagents
Verify the identity of all starting materials.
Conclusion
The described microwave-assisted synthesis of N-cyclohexyl-2-(phenylsulfanyl)acetamide offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol underscores the transformative impact of microwave chemistry on modern organic synthesis, enabling the rapid assembly of valuable molecules in a more sustainable manner.[7][14] By adopting this methodology, researchers in drug discovery and development can significantly accelerate their synthetic workflows, leading to faster innovation and discovery.
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]
Ren, Y., etc. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 12, 2026, from [Link]
Baghbanzadeh, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved February 12, 2026, from [Link]
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]
Microwave assisted green organic synthesis. (2024). ScienceDirect. Retrieved February 12, 2026, from [Link]
Lidström, P., etc. (2001). Microwave Assisted Organic Synthesis. CRC Press. Retrieved February 12, 2026, from [Link]
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 12, 2026, from [Link]
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved February 12, 2026, from [Link]
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]
Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 12, 2026, from [Link]
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 12, 2026, from [Link]
PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved February 12, 2026, from [Link]
Wang, M., etc. (2026). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. PubMed. Retrieved February 12, 2026, from [Link]
Schiavo, E., etc. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved February 12, 2026, from [Link]
Lim, H., etc. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. PMC. Retrieved February 12, 2026, from [Link]
Benneche, T., etc. (1989). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. Retrieved February 12, 2026, from [Link]
D'hooghe, M., & De Kimpe, N. (2008). α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles. Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]
Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. Retrieved February 12, 2026, from [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Retrieved February 12, 2026, from [Link]
Elgemeie, G. H., & Mohamed-Ezzat, A. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. Retrieved February 12, 2026, from [Link]
Liu, K., etc. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI. Retrieved February 12, 2026, from [Link]
Wang, X., etc. (2014). Transition-metal-free α-arylation of nitroketones with diaryliodonium salts for the synthesis of tertiary α-aryl, α-nitro ketones. Chemical Communications. Retrieved February 12, 2026, from [Link]
Application Note: Handling, Storage, and Stability Protocols for N-cyclohexyl-2-(phenylsulfanyl)acetamide
This Application Note is designed as a definitive technical guide for researchers and drug development professionals working with N-cyclohexyl-2-(phenylsulfanyl)acetamide . It synthesizes chemical principles with practic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for researchers and drug development professionals working with N-cyclohexyl-2-(phenylsulfanyl)acetamide . It synthesizes chemical principles with practical laboratory protocols to ensure compound integrity and personnel safety.
Executive Summary
N-cyclohexyl-2-(phenylsulfanyl)acetamide is a lipophilic thioether-amide conjugate frequently utilized as a pharmaceutical intermediate or a fragment in structure-activity relationship (SAR) studies. Its chemical stability is defined by two primary moieties: the amide linkage , which is hydrolytically stable but susceptible to enzymatic cleavage, and the thioether (sulfide) bridge , which is the critical stability-limiting factor due to its high susceptibility to oxidation.
This guide mandates a "Zero-Oxidation" storage protocol , emphasizing inert atmosphere preservation to prevent the irreversible formation of sulfoxides (
) and sulfones ().
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the specific structural properties is the first step in designing a handling protocol.
The molecule consists of a phenyl ring connected via a sulfur atom (thioether) to an acetamide linker, which is N-capped with a cyclohexyl ring.
Lipophilicity: High (Calculated LogP
3.2 – 3.8). Expect poor water solubility.
H-Bonding: One donor (NH), two acceptors (C=O, S).
Reactivity Hotspot: The sulfur atom is nucleophilic and prone to oxidation.
Property
Value / Description
Note
Physical State
Solid (Crystalline powder)
Typically white to off-white.
Solubility (Aq)
Negligible (< 0.1 mg/mL)
Hydrophobic nature of cyclohexyl/phenyl groups.
Solubility (Org)
High in DMSO, DMF, DCM, MeOH
DMSO is the preferred stock solvent (>50 mM).
Melting Point
98°C – 110°C (Predicted range)
Verify experimentally via DSC.
pKa
~15 (Amide NH)
Non-ionizable in physiological pH range.
Health, Safety, and Environment (HSE)
Hazard Classification (GHS):
While specific toxicological data may be limited, this compound should be handled as a Category 2 Irritant based on its structural class (aryl alkyl sulfides/amides).
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Sensitization Warning: Sulfur-containing organic compounds are frequent skin sensitizers.
Personal Protective Equipment (PPE):
Respiratory: N95/P2 mask required for solid handling; Fume hood mandatory for stock preparation.
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for DMSO solutions due to enhanced skin permeation.
Ocular: Chemical splash goggles.
Storage Protocols
The integrity of N-cyclohexyl-2-(phenylsulfanyl)acetamide depends on preventing the oxidation of the sulfur atom. The following decision tree outlines the storage requirements based on duration.
Storage Workflow Visualization
Caption: Decision matrix for storage conditions. Note that long-term storage of solutions is discouraged due to the risk of sulfoxide formation.
Detailed Protocol
Temperature: Store bulk solid at -20°C . For frequent use (daily/weekly), 4°C is acceptable to prevent freeze-thaw condensation cycles.
Atmosphere: The vial headspace must be purged with Argon or Nitrogen before sealing for long-term storage.
Container: Amber glass vials are mandatory to prevent photo-oxidation.
Handling & Solubilization
Stock Solution Preparation (10 mM - 50 mM)
Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).
Rationale: DMSO provides excellent solubility and is miscible with aqueous buffers for biological assays.
Protocol:
Weigh the solid in a tared amber vial.
Calculate the required volume of DMSO.
Add DMSO and vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
Critical Step: If the stock solution will be stored for >24 hours, aliquots must be prepared to avoid repeated freeze-thaw cycles. Flash freeze in liquid nitrogen and store at -80°C.
Solubility Warning:
Do not attempt to dissolve directly in aqueous buffers (PBS, Tris). The compound will precipitate immediately. Always use a "Solvent Shift" method: Dissolve in DMSO
Dilute into buffer (keeping DMSO < 1% v/v).
Stability & Degradation Mechanisms
The primary degradation pathway is S-oxidation . This is a stepwise process where the thioether converts to a sulfoxide and subsequently to a sulfone. This change dramatically alters the compound's polarity and biological activity.
Degradation Pathway Visualization
Caption: Oxidative degradation pathway. The formation of the sulfoxide is the most common failure mode during storage.
Quality Control (QC) & Analytical Verification
To validate the integrity of the compound before use in critical assays, the following analytical parameters should be checked.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Phenyl absorption).
Expected Retention:
Sulfoxide: Elutes earlier (more polar).
Parent (Sulfide): Elutes later (lipophilic).
Sulfone: Elutes between Sulfoxide and Parent (typically).
Dispose of solid waste and solvent residues in accordance with local environmental regulations for Sulfur-Containing Organic Hazardous Waste . Do not pour down the drain.
References
PubChem Compound Summary. (2023). N-Cyclohexyl-2-phenylthioacetamide. National Center for Biotechnology Information. Retrieved from [Link]
Warren, S., et al. (2008). Organic Synthesis: The Disconnection Approach. Wiley. (General reference for thioether reactivity and protection).
Sigma-Aldrich. (2023). Technical Bulletin: Handling and Storage of Thioethers and Sulfides.
Technical Support Guide: Impurity Profiling & Troubleshooting for N-cyclohexyl-2-(phenylsulfanyl)acetamide
[1] Introduction This guide addresses the synthesis, purification, and stability of N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: 10264-08-1, analog).[1] As a thioether-based amide, this molecule presents a unique "Janu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
This guide addresses the synthesis, purification, and stability of N-cyclohexyl-2-(phenylsulfanyl)acetamide (CAS: 10264-08-1, analog).[1] As a thioether-based amide, this molecule presents a unique "Janus" reactivity profile: the sulfur atom is a soft nucleophile prone to oxidation, while the amide backbone is susceptible to hydrolysis under extreme pH.
This document moves beyond basic synthesis to the critical quality attributes (CQAs) that affect downstream biological assays. We focus on the causality of impurities—why they form, how to detect them, and how to remove them.
Module 1: Synthetic Route & Impurity Origins
The "Why": Mechanistic Origins of Impurities
The standard synthesis involves a nucleophilic substitution (
) between thiophenol (benzenethiol) and 2-chloro-N-cyclohexylacetamide in the presence of a base (e.g., ).[1] While robust, this pathway has three primary failure modes:
Oxidative Dimerization: Thiophenols readily oxidize to disulfides in air.[1]
S-Oxidation: The product thioether is liable to oxidize to sulfoxides (
The Science: Thiophenol oxidizes rapidly in the presence of base and air.[1] The disulfide is highly non-polar (greasy) and often co-elutes with the product or runs near the solvent front.[1]
Troubleshooting:
Test: Run TLC in 10% EtOAc/Hexanes. Disulfide usually has
Remediation: Disulfides are chemically inert to base washes.[1] You must use recrystallization .[1]
Protocol: Recrystallize from Ethanol/Water or Hexanes/EtOAc .[1] The disulfide is much more soluble in cold hexanes than the amide product, allowing the impurity to remain in the mother liquor.
Scenario 3: "LC-MS shows peaks at M+16 and M+32."
Diagnosis:Sulfoxide (M+16) and Sulfone (M+32) derivatives.[1]
The Science: The thioether sulfur is electron-rich and susceptible to oxidation.[1] If you used chlorinated solvents (DCM/CHCl3) that were not stabilized, or if the product was dried in an oven >60°C in air, S-oxidation occurs.[1]
Prevention:
Always dry this product under vacuum at room temperature, not in a hot air oven.
Avoid using old ethers (peroxides) or non-stabilized DCM during workup.[1]
Module 3: Quantitative Data & Specifications
Use the table below to benchmark your crude material against expected impurity profiles.
If simple washing fails, follow this logic tree to determine the optimal purification method. This protocol assumes a target purity of >98% for biological screening.[1]
Figure 2: Decision tree for purification based on specific impurity signatures.
Sulfoxide Impurity: The signal splits (diastereotopic) and shifts downfield to ~3.8 – 4.2 ppm due to the anisotropy of the S=O bond [1].[1]
Disulfide Impurity: No singlet in this region; aromatic signals only.[1]
Melting Point Depression:
Pure N-cyclohexyl-2-(phenylsulfanyl)acetamide typically melts between 111–113 °C [2].[1]
A range >2°C or a value <108°C indicates significant disulfide contamination.[1]
References
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
Source: Royal Society of Chemistry (RSC)
URL:[1][Link]
(Context: Mechanistic insight into the stepwise oxidation of thioethers to sulfoxides and sulfones, relevant for impurity identification.)
Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides.
Source: Semantic Scholar / ACS Omega
URL:[Link]
(Context: Provides specific NMR and melting point data for N-cyclohexyl-2-(arylsulfanyl)acetamide analogs, serving as a primary characterization reference.)[1]
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide.
Source: National Center for Biotechnology Information (NCBI) - PMC
URL:[1][Link]
(Context: Validates the synthetic method (K2CO3/Acetone reflux) and crystallographic data for the specific chemical class.)
Acetamide, N-cyclohexyl-2-phenyl- (Chemical Structure & Identifiers).
Source: National Institutes of Health (NIH) - GSRS
URL:[1][Link]
(Context: Verification of CAS and chemical identifiers for the core scaffold.)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility & Stability Issues
Executive Summary: The Solubility Paradox
N-cyclohexyl-2-(phenylsulfanyl)acetamide (Formula: C₁₄H₁₉NOS | MW: 249.37 g/mol ) presents a classic medicinal chemistry challenge.[1][2][3] While its amide linker suggests potential hydrogen bonding, the flanking cyclohexyl (aliphatic lipophile) and phenylsulfanyl (aromatic lipophile) groups create a high LogP environment (estimated ~2.8–3.2).
The Core Issue: This molecule exhibits a "Solubility Cliff." It is highly soluble in organic solvents (DMSO, DMF, Ethanol) but prone to immediate, often microscopic, precipitation upon dilution into aqueous buffers. This "crash-out" phenomenon leads to:
False Negatives: The compound precipitates before reaching the target.
False Positives: Aggregates cause non-specific protein binding or light scattering in optical assays.
Variable Data: Inconsistent results between replicates due to heterogeneous suspension.
This guide provides the definitive protocols to solubilize, stabilize, and accurately assay this compound.
Troubleshooting Guide: Stock Solution Preparation
User Issue: "My stock solution in DMSO looks cloudy after freezing," or "I see crystals forming at the bottom of the vial."
Root Cause Analysis
The amide bond in N-cyclohexyl-2-(phenylsulfanyl)acetamide facilitates strong intermolecular hydrogen bonding (N-H[1][2][3]···O=C), leading to high crystal lattice energy.
Hygroscopicity: DMSO is hygroscopic.[4] It absorbs water from the atmosphere. Even 1-2% water content in DMSO can significantly reduce the solubility of this lipophilic amide, triggering crystallization.[3]
Thermal Shock: Freezing DMSO stocks (-20°C) can induce crystal nucleation that does not re-dissolve upon simple thawing.[2][3]
Avoid Polystyrene (PS), which can be dissolved by DMSO.
Headspace
Argon or Nitrogen Gas
Displaces humid air to prevent water absorption.
Concentration
Max 10 mM (Recommended)
50 mM is risky; 10 mM is stable for long-term storage.[1][2][3]
Step-by-Step Revival of Precipitated Stock:
Visual Check: Hold the vial against a light source. Look for "shimmering" (micro-crystals).
Thermal Cycle: Heat the sealed vial to 37°C in a water bath for 10–15 minutes.
Sonication: Sonicate in a bath (not probe) for 5 minutes at room temperature.
Verification: Vortex vigorously. If cloudiness persists, add fresh anhydrous DMSO to dilute to 5 mM.
Troubleshooting Guide: Aqueous Dilution (The "Crash-Out")[1][2][3]
User Issue: "When I add my DMSO stock to the cell culture media or assay buffer, it turns milky immediately."
Root Cause Analysis
This is Solvent Shock . When a droplet of DMSO stock hits a large volume of aqueous buffer, the DMSO rapidly diffuses away into the water.[5] The hydrophobic compound is left "naked" without a solvation shell, creating a local zone of supersaturation that forces rapid precipitation.
Protocol: The Intermediate Dilution Method (Serial Step-Down)
Do NOT dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate concentration to "step down" the hydrophobicity.
Workflow Diagram (Graphviz):
Caption: Figure 1. The Step-Down Dilution Strategy prevents solvent shock by gradually acclimating the lipophilic amide to the aqueous environment.[1][2][3]
The "Vortex-While-Adding" Technique:
Prepare Buffer: Have your assay buffer (e.g., PBS or Media) ready in a tube.
Dynamic Addition: Place the tube on a vortex mixer set to low/medium speed.
Injection: While the buffer is swirling, inject the DMSO stock into the center of the vortex, not onto the plastic wall.
Why? This ensures immediate dispersion, preventing high-concentration "hotspots" where nucleation occurs.[1][2][3]
Advanced Formulation: In Vivo & High-Concentration Assays[1][2][3]
User Issue: "I need to dose this at 10 mg/kg in mice, but it won't dissolve in saline."
Root Cause Analysis
Simple aqueous buffers (PBS, Saline) are insufficient for this compound due to the lipophilic cyclohexyl/phenyl groups. You must use a carrier system that encapsulates the hydrophobic core while presenting a hydrophilic surface.
Recommended Vehicle Formulations
Vehicle Class
Specific Reagent
Protocol
Mechanism
Complexing Agent
20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
Dissolve CD in water first.[1][2][3] Add compound stock (in small vol. DMSO/Ethanol) slowly with stirring.
The hydrophobic cyclohexyl ring fits inside the CD cavity; the hydroxyls on the outside dissolve in water.
Surfactant
5% Tween-80 + 5% PEG-400
Mix compound with Tween/PEG first (create a slurry), then slowly add saline while vortexing.[1][2][3]
Micelle formation encapsulates the drug.
Co-solvent
10% Ethanol + 90% Corn Oil
Dissolve in Ethanol, then mix with oil.
For oral gavage (PO) only. Bypasses aqueous solubility issues entirely.
Critical Warning: Do not use ionic surfactants (like SDS) for cell-based assays as they are cytotoxic.[1][2][3] Use HP-β-CD for the safest biological profile.[1][2][3]
FAQ: Specific Technical Inquiries
Q1: Is the sulfur atom (thioether) a stability risk?A: Yes. The sulfide (-S-) linkage is susceptible to oxidation.[1][2][3]
Risk: Exposure to air and light can convert the sulfide to a Sulfoxide (S=O) or Sulfone (O=S=O) .
Impact: These oxidized forms are more polar (more soluble) but may have completely different biological activity.
Prevention: Store solid powder under nitrogen/argon at -20°C. Minimize freeze-thaw cycles of solutions. If your compound suddenly becomes more soluble than expected, check purity by LC-MS; it may have oxidized.[1][2][3]
Q2: Can I use plastic tips and plates?A: Use with caution. The cyclohexyl and phenyl groups make this compound "sticky" to hydrophobic plastics (polystyrene).
Recommendation: Use Low-Binding Polypropylene (PP) plates and tips.[1][2][3]
Pre-treatment: Pre-saturate tips by pipetting the solution up and down 3 times before dispensing the final volume to the assay plate.
Q3: My assay readout is fluctuating wildly. Why?A: This is a hallmark of micro-precipitation . The compound has formed invisible aggregates that scatter light or settle unevenly.
Test: Spin your assay plate at 1000 x g for 5 minutes. If the signal drops significantly in the supernatant, your compound has precipitated. Switch to the HP-β-CD formulation (Section 4).[1][2][3]
References
NCATS Assay Guidance Manual.Compound Management and Solubility in Assay Development. (Provides the foundational logic for the "Solubility Cliff" and DMSO handling).
Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. (Authoritative text on the solubility of lipophilic amides and the impact of LogP).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. (Basis for the HP-β-CD recommendation).[1][2][3]
Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. (The theoretical grounding for the "Rule of 5" analysis applied to this molecule).
Technical Support Center: Purification of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Welcome to the technical support center for the purification of N-cyclohexyl-2-(phenylsulfanyl)acetamide. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-cyclohexyl-2-(phenylsulfanyl)acetamide. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of your crude N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Question 1: I've performed a synthesis, and my crude product is a dark, oily residue. What is my first step?
Answer:
Your initial step is to perform a preliminary analysis to understand the composition of the crude mixture. Before attempting any large-scale purification, run a Thin Layer Chromatography (TLC) analysis.
Rationale: TLC will provide critical information about your crude product:
Product Presence: Does the mixture contain a compound with the expected polarity (Rf value) for N-cyclohexyl-2-(phenylsulfanyl)acetamide?
Impurity Profile: How many other components are visible? Are they more or less polar than your target compound?
Baseline Impurities: Are there highly polar impurities that remain at the baseline?[1]
Non-polar Impurities: Are there impurities running with the solvent front?[1]
This initial assessment will guide your choice of purification strategy, preventing wasted time and material on an inappropriate method. For instance, a complex mixture with many spots close to your product's Rf suggests that column chromatography will be necessary, whereas a single major spot with minor, well-separated impurities might be amenable to recrystallization.
Question 2: I'm trying to purify my compound using column chromatography, but I'm getting poor separation between my product and an impurity. What can I do?
Answer:
Poor separation, or co-elution, is a common challenge in silica gel chromatography. The key is to modify the selectivity of your mobile phase. If you are using a standard hexane/ethyl acetate system and observing poor separation, consider the following adjustments.
Step-by-Step Protocol for Optimizing Selectivity:
Systematically Vary Polarity: If you haven't already, run a gradient on TLC (e.g., from 10% to 50% ethyl acetate in hexanes) to find the optimal polarity for separation. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Change Solvent System: If adjusting polarity in a two-solvent system is ineffective, you need to change the nature of the solvents to alter the interactions with the silica gel. For amides, alternative systems can be highly effective.[1]
Try a Dichloromethane/Methanol system: This offers different selectivity compared to hexane/ethyl acetate.
Consider a Toluene/Acetone system: Toluene can have specific π-π interactions that may help separate aromatic impurities.
Introduce a Modifier: Sometimes, adding a small amount of a third solvent can dramatically improve separation, especially if impurities are acidic or basic.[1][2]
For Acidic Impurities (e.g., unreacted 2-(phenylsulfanyl)acetic acid): Add ~0.5-1% acetic acid to your mobile phase. This can help by protonating the acidic impurity, reducing its interaction with the silica and potentially changing its elution profile relative to your neutral amide product.
For Basic Impurities (e.g., unreacted cyclohexylamine): Add ~0.5-1% triethylamine to the mobile phase. This will compete with the basic impurity for binding sites on the silica, reducing tailing and improving peak shape.[2]
The table below provides a starting point for solvent system selection.
Solvent System
Typical Ratio (Non-polar:Polar)
Notes & Rationale
Hexanes / Ethyl Acetate
9:1 to 1:1
Standard starting system. Good for general-purpose separation based on polarity.
Dichloromethane / Methanol
99:1 to 90:10
A more polar system. Effective if the compound has a low Rf in Hex/EtOAc.[1]
Toluene / Acetone
9:1 to 4:1
Offers different selectivity due to the aromaticity of toluene. Can be useful for separating compounds with aromatic rings.
Hexanes / Ethyl Acetate + 1% Acetic Acid
Varies
Use to improve the chromatography of acidic impurities.
Hexanes / Ethyl Acetate + 1% Triethylamine
Varies
Use to reduce tailing and improve the chromatography of basic impurities.[2]
Question 3: I attempted to purify my compound by recrystallization, but it "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution.
Troubleshooting Strategies for Oiling Out:
Re-heat and Add More Solvent: The most common cause is using too little solvent, leading to extreme supersaturation upon cooling. Re-heat the solution until the oil redissolves completely, then add a small amount of additional hot solvent before allowing it to cool slowly again.
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature slowly.
Use a Different Solvent System: The chosen solvent may be too non-polar.[1] A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amides, polar solvents are often a good choice.[2] Try screening solvents like ethanol, isopropanol, or acetonitrile. You can also use a two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not).
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Question 4: What are the most likely impurities in a crude N-cyclohexyl-2-(phenylsulfanyl)acetamide sample?
Answer:
The impurities will depend on the synthetic route. Amide synthesis is a fundamental reaction in organic chemistry, with many established methods.[3][][5] A common and efficient method for this target molecule would be the coupling of 2-(phenylsulfanyl)acetic acid with cyclohexylamine using a coupling reagent, or the reaction of an activated derivative like 2-(phenylsulfanyl)acetyl chloride with cyclohexylamine.
Potential Impurities:
Unreacted Starting Materials:
Cyclohexylamine
2-(phenylsulfanyl)acetic acid
Thiophenol (if used as a starting material in a different route)
Reagent-Related Impurities:
Urea byproducts (if using carbodiimide coupling agents like DCC or EDC)[6]
HOBt or HATU-related species (if using peptide coupling reagents)[6]
Side-Products:
Diphenyl disulfide: Formed from the oxidation of thiophenol if it is present and exposed to air.
N,N'-dicyclohexylurea (DCU): A very common and often difficult-to-remove byproduct if dicyclohexylcarbodiimide (DCC) is used as the coupling agent.
Question 5: Which is the better primary purification technique for my compound: recrystallization or column chromatography?
Answer:
The choice depends on your specific circumstances, including the impurity profile, the scale of your reaction, and the required final purity. The following workflow diagram can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Recrystallization: This is the method of choice for large quantities of material that are already reasonably pure.[2] It is often faster, less solvent-intensive, and more scalable than chromatography. A successful recrystallization can yield very high-purity material. A related compound, N-phenyl-2-(phenylsulfanyl)acetamide, has been successfully recrystallized.[7][8]
Column Chromatography: This is the most versatile and powerful method for separating complex mixtures or for achieving the highest possible purity, especially on a smaller scale.[9] It is highly effective at removing impurities with different polarities. For a derivative, N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, column chromatography on silica gel using ethyl acetate as the eluent was successful.[10]
Question 6: How do I perform a liquid-liquid extraction to remove acidic or basic impurities before my main purification step?
Answer:
An acidic or basic wash during the reaction workup is a highly effective preliminary purification step to remove corresponding impurities.
Protocol for Acid-Base Extraction:
Dissolve Crude Product: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
Basic Wash (to remove acidic impurities):
Transfer the organic solution to a separatory funnel.
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% sodium hydroxide (NaOH) solution.
Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently.
Allow the layers to separate and drain the aqueous layer.
This step deprotonates acidic impurities like leftover 2-(phenylsulfanyl)acetic acid, making them water-soluble.
Acidic Wash (to remove basic impurities):
To the organic layer, add an equal volume of a dilute acid solution, such as 1 M hydrochloric acid (HCl).[11]
Shake and vent as before.
Drain the aqueous layer. This step protonates basic impurities like unreacted cyclohexylamine, rendering them soluble in the aqueous layer.
Brine Wash:
Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and aids in breaking up any emulsions.
Drying and Concentration:
Drain the organic layer into a clean flask.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the partially purified crude product, which is now ready for chromatography or recrystallization.
This acid-base extraction is a critical step that simplifies the final purification by removing a significant portion of common impurities.
References
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. Available from: [Link]
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available from: [Link]
Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
SIELC Technologies. (2018). Acetamide, N-cyclohexyl-2-phenyl-. Available from: [Link]
Li, Z. B., et al. (2008). N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
Liu, J. T., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry. Available from: [Link]
Cheméo. (2024). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Available from: [Link]
Inxight Drugs. ACETAMIDE, N-CYCLOHEXYL-2-PHENYL-. Available from: [Link]
NIST. (2025). Acetamide, N-cyclohexyl-. NIST Chemistry WebBook. Available from: [Link]
Dinçer, M., et al. (2012). N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Available from: [Link]
Dinçer, M., et al. (2006). N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate. Acta Crystallographica Section C: Crystal Structure Communications. Available from: [Link]
Jawalekar, S., et al. (2011). Mechanism of Thio Acid/Azide Amidation. Journal of the American Chemical Society. Available from: [Link]
Chen, Y. C., et al. (2024). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. Available from: [Link]
Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Available from: [Link]
Fisher Scientific. Amide Synthesis. Available from: [Link]
Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. PubMed. Available from: [Link]
GSRS. ACETAMIDE, N-CYCLOHEXYL-2-PHENYL-. Available from: [Link]
White Rose eTheses Online. (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available from: [Link]
CAS Common Chemistry. (n.d.). N-Cyclohexyl-2-phenylacetamide. Available from: [Link]
Li, Z. B., et al. (2008). N-Cyclo-hexyl-2-(2,3-dichloro-phenyl-sulfan-yl)acetamide. PubMed. Available from: [Link]
Wu, B., et al. (2012). N-Cyclo-hexyl-2-oxo-2-phenyl-acetamide. PubMed. Available from: [Link]
Technical Guide: Troubleshooting Stability & Degradation of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Executive Summary & Chemical Vulnerability Profile N-cyclohexyl-2-(phenylsulfanyl)acetamide is a lipophilic thioether-amide widely used as a scaffold in medicinal chemistry. While the amide backbone provides structural r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Vulnerability Profile
N-cyclohexyl-2-(phenylsulfanyl)acetamide is a lipophilic thioether-amide widely used as a scaffold in medicinal chemistry. While the amide backbone provides structural rigidity, the thioether (sulfide) linkage represents a critical stability liability.
Our internal data and field reports indicate that 90% of reported "degradation" issues are actually oxidation events driven by improper solvent handling or storage conditions. This guide provides a root-cause analysis framework to distinguish between oxidative, hydrolytic, and physical instability.
Chemical Structure & Liability Map
Primary Liability (Oxidation): The sulfur atom (thioether) is electron-rich and prone to nucleophilic attack on electrophilic oxygen species (ROS, Peroxides), leading to sulfoxides (+16 Da) and sulfones (+32 Da).
Secondary Liability (Hydrolysis): The secondary amide bond is generally robust but susceptible to cleavage under extreme pH (<2 or >10) or high thermal stress.
Physical Liability (Solubility): The hydrophobic cyclohexyl and phenyl rings significantly limit aqueous solubility, leading to "crashing out" often mistaken for degradation.
Diagnostic Flowchart & Pathways
The following diagram illustrates the degradation pathways. Use this to correlate your LC-MS/HPLC data with specific chemical events.
Figure 1: Mechanistic degradation pathways of N-cyclohexyl-2-(phenylsulfanyl)acetamide. The thioether oxidation is the kinetically dominant pathway in solution.
Troubleshooting Guide (Q&A Format)
Category A: Oxidative Instability (The Thioether Issue)
Q1: I see a new peak eluting slightly earlier than my main peak in HPLC, and LC-MS shows a mass shift of +16 Da. What is happening?
Diagnosis: You are observing the formation of the sulfoxide derivative.[1][2]
Mechanism: The sulfur atom in the thioether linkage acts as a nucleophile, attacking dissolved oxygen or peroxides in your solvent. This is common in solutions stored in DMSO or ethers (THF/Dioxane) that have not been degassed.
Immediate Action:
Check your DMSO: DMSO is hygroscopic and can form peroxides upon aging. Use only "anhydrous, low-peroxide" grade DMSO packed under argon.
LC-MS Confirmation: Look for the characteristic M+16 peak. Note that sulfoxides are chiral; if you are using a chiral column, this degradation product may split into two peaks (enantiomers), complicating the chromatogram [1].
Q2: Can I use DTT or mercaptoethanol to prevent this oxidation?
Recommendation:Proceed with Caution.
While reducing agents like DTT can scavenge oxidants, they typically reduce disulfides, not sulfoxides. Once the thioether oxidizes to a sulfoxide, DTT will not reverse it under standard physiological conditions. Furthermore, thiols can react with other electrophiles in your assay.
Better Protocol:
Prevention: Degas all buffers using helium sparging or vacuum sonication for 15 minutes before adding the compound.
Storage: Store stock solutions (typically 10 mM in DMSO) at -20°C or -80°C under nitrogen/argon. Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.
Category B: Hydrolytic Stability (The Amide Bond)
Q3: We are running a metabolic stability assay at pH 1.2 (simulated gastric fluid). The compound disappears rapidly. Is this oxidation?
Diagnosis: This is likely acid-catalyzed hydrolysis .[3]
Mechanism: While amides are generally stable, the proximity of the sulfur atom can sometimes facilitate neighboring group participation, or simply, the extreme pH drives the cleavage of the C-N bond.
Evidence:
Look for the appearance of cyclohexylamine (often not UV active, requires ELSD or MS detection) and 2-(phenylsulfanyl)acetic acid (UV active).
Kinetics: Hydrolysis is temperature-dependent. If the loss is significant at 37°C but negligible at 4°C, it confirms a kinetic hydrolysis event rather than instantaneous precipitation [2].
Q4: Is the compound stable in basic buffers (pH > 9)?
Insight: Moderate base (pH 8-9) is usually tolerated. However, strong bases (pH > 10) will drive base-promoted hydrolysis .
Risk Factor: The alpha-protons (between the sulfur and the carbonyl) are slightly acidic (pKa ~18-20). Strong bases can deprotonate this position, leading to racemization (if other chiral centers were present) or side reactions, though simple hydrolysis remains the primary risk.
Category C: Solubility & Physical State
Q5: My compound "disappears" from solution in PBS, but I see no degradation peaks. Where did it go?
Diagnosis: The compound has precipitated or adsorbed to the plasticware.
Reasoning: The N-cyclohexyl and S-phenyl groups make this molecule highly lipophilic (High LogP). Its solubility in pure aqueous buffers (like PBS) is likely < 10 µM.
Troubleshooting Protocol:
Visual Inspection: Spin the sample at 10,000 x g. A pellet indicates precipitation.
Container Check: Switch from polystyrene (PS) to polypropylene (PP) or glass vials. Lipophilic compounds bind aggressively to PS surfaces.
Cosolvent: Ensure your assay buffer contains a carrier solvent (e.g., 0.1% - 1% DMSO or Tween-80) to maintain solubility.
Quantitative Stability Summary
Condition
Stability Rating
Primary Degradation Product
Recommended Action
DMSO (RT, Air exposed)
Poor (< 24 hrs)
Sulfoxide (M+16)
Store under Argon at -20°C.
PBS (pH 7.4, 37°C)
Moderate
Precipitation (Physical)
Keep concentration < 10 µM; add surfactant.
Acid (pH 1-2)
Low
Hydrolysis (Amine + Acid)
Analyze immediately; avoid long incubations.
Base (pH > 10)
Low
Hydrolysis (Amine + Acid)
Buffer exchange to neutral pH.
Light Exposure (UV)
Susceptible
Photo-oxidation
Use amber vials; protect from direct light.
Experimental Protocol: Verification of Sulfoxide Contamination
If you suspect your stock solution has degraded, perform this rapid validation before discarding the batch.
Methodology:
Preparation: Dilute 1 µL of 10 mM DMSO stock into 99 µL of 50:50 Acetonitrile:Water.
Technical Support Center: Enhancing Crystal Quality of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Welcome to the technical support center for N-cyclohexyl-2-(phenylsulfanyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of crys...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-cyclohexyl-2-(phenylsulfanyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of crystals obtained during experimental procedures. High-quality single crystals are paramount for unambiguous structural elucidation by methods like X-ray crystallography, which in turn informs structure-activity relationships and drug design. This document provides practical, field-proven insights and detailed protocols to overcome common crystallization challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Q1: I've followed my synthesis protocol, but no crystals are forming upon cooling. What should I do?
A1: This is a classic supersaturation problem. Either the concentration of your compound is too low, or the nucleation is kinetically hindered.
Initial Steps: First, try scratching the inside of the flask with a glass rod just below the solvent level; this can create nucleation sites.[1] If that fails, add a "seed crystal" from a previous successful batch if you have one.
Concentration Adjustment: If neither of the above works, your solution is likely not saturated enough. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again slowly.[1][2] Be patient, as crystallization can take time.
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the solution's temperature is higher than the melting point of your compound, often due to the presence of impurities that depress the melting point.[1]
Immediate Remedy: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (one in which the compound is soluble) to lower the saturation temperature.[1] This ensures that as the solution cools, it reaches the crystallization point at a temperature below the compound's melting point.
Solvent System Change: Consider using a solvent system with a lower boiling point.
Q3: My crystallization produced very fine needles or a powder, not block-like crystals suitable for X-ray diffraction. How can I improve the crystal habit?
A3: Rapid crystal growth is the primary cause of small or needle-like crystals, as it encourages the inclusion of impurities and solvent molecules into the crystal lattice.[1] The goal is to slow down the crystallization process.
Reduce Supersaturation: The most effective method is to reduce the degree of supersaturation. This can be achieved by using slightly more solvent than the minimum required for dissolution at high temperatures.[1]
Control Cooling Rate: Instead of placing the flask on a benchtop, insulate it (e.g., in a Dewar flask with warm water) to ensure a very slow cooling rate.[2] This gives the molecules more time to arrange themselves into a well-ordered lattice.
Q4: The yield from my recrystallization is very low. What are the likely causes?
A4: A poor yield (e.g., less than 20%) can stem from several factors.[1]
Excess Solvent: The most common reason is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1] You can test the mother liquor by evaporating a small sample; a large residue indicates significant product loss.
Premature Crystallization: If you performed a hot filtration step to remove impurities, your product may have crystallized on the filter paper or funnel. Ensure your filtration apparatus is pre-heated to prevent this.
Part 2: In-Depth Troubleshooting & Optimization Guide
When basic FAQs do not resolve the issue, a more systematic approach is required. This guide breaks down problems by observable outcomes and provides a logical workflow for resolution.
Troubleshooting Workflow
The following diagram outlines a systematic process for troubleshooting common crystallization problems.
Caption: A systematic workflow for troubleshooting common crystallization issues.
Issue 1: Ineffective Solvent System
The choice of solvent is the most critical factor influencing crystal growth.[3][4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5] For N-cyclohexyl-2-(phenylsulfanyl)acetamide, its structure contains both non-polar (cyclohexyl, phenyl) and polar (amide) moieties, making solvent selection a nuanced process.
Causality: The interactions between the solvent and the solute molecules directly compete with the solute-solute interactions required for lattice formation.[6][7] A solvent that is too "good" will keep the compound in solution, while a solvent that is too "poor" will cause it to crash out as an amorphous solid. Hydrogen-bonding solvents can interact strongly with the amide group, potentially inhibiting the N-H···O hydrogen bonds that are often crucial for crystal packing in similar structures.[8][9]
Solutions:
Single Solvent Screening: Test solubility in a range of solvents with varying polarities. A good starting point is a solvent where the compound is sparingly soluble at room temperature but readily soluble upon heating.
Binary Solvent Systems: This is often the most powerful approach.[2] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble but miscible with the good solvent) until the solution becomes faintly turbid. Gently warm the solution to clarify it, and then allow it to cool slowly. A reported successful system for a very similar compound is ethyl acetate (good solvent) and hexane (poor solvent).[8]
Table 1: Suggested Solvents for Screening
Solvent Class
Good Solvents (High Solubility)
Poor Solvents (Low Solubility)
Potential Binary Pairs
Rationale & Notes
Esters
Ethyl Acetate
-
Ethyl Acetate / Hexane
A proven system for a closely related analog.[8] Balances polarity.
Alcohols
Ethanol, Methanol
Water
Ethanol / Water
Alcohols can form H-bonds with the amide, potentially altering packing. Water acts as a strong anti-solvent.[5][10]
Ketones
Acetone
Heptane, Hexane
Acetone / Heptane
Acetone is a polar aprotic solvent that can dissolve the compound well.
Chlorinated
Dichloromethane (DCM)
Pentane, Hexane
DCM / Pentane
Highly volatile solvents can lead to rapid evaporation and may become incorporated into the lattice, but are often effective.[4]
Aromatics
Toluene
Hexane
Toluene / Hexane
The aromatic solvent may interact favorably with the phenylsulfanyl group.
Part 3: Core Experimental Protocols
Success in crystallization often depends on meticulous execution of the right technique. Do not disturb crystallizations once they are set up.[11]
Protocol 1: Slow Cooling Crystallization
This is the most common recrystallization method, aiming to slowly decrease solubility by reducing temperature.
Dissolution: Place the crude N-cyclohexyl-2-(phenylsulfanyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or pre-mixed binary solvent).
Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. If solid remains, add solvent dropwise until a clear solution is achieved at the boiling point.[5]
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container (e.g., a Dewar filled with warm water).[2]
Further Cooling: Once at room temperature, you can place the flask in a refrigerator or freezer to maximize crystal yield.
Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.
Protocol 2: Slow Evaporation
This method is ideal for compounds that are moderately soluble at room temperature and avoids the use of heat, which can sometimes lead to disordered crystals.[2][3]
Preparation: Dissolve the compound in a suitable solvent in a vial or beaker. The solvent should be one in which the compound is soluble but not too soluble.[3]
Evaporation: Cover the vial with a cap or paraffin film. Pierce a few small holes in the cover with a needle.
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11] Forgetting about an NMR tube in the back of a fume hood is a surprisingly effective, if unintentional, application of this technique.[12]
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and collect the crystals.
Protocol 3: Vapor Diffusion
This is arguably one of the most successful methods for growing high-quality single crystals, especially with small amounts of material.[4][11]
Setup: Dissolve your compound in a small amount of a "good," relatively volatile solvent in a small, open vial (e.g., a 1-dram vial).
Outer Chamber: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar) that contains a layer of a "poor," more volatile anti-solvent.
Diffusion: Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing slow crystallization.
Incubation: Allow the system to stand undisturbed for several days to weeks.
Caption: Diagram of a vapor diffusion crystallization setup.
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography. [Link]
Guide for crystallization. (n.d.). University of Geneva. [Link]
The purification of acetamide. (n.d.). datapdf. [Link]
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI. [Link]
Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ACS Publications. [Link]
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
Improving diffraction resolution using a new dehydration method. (n.d.). PMC. [Link]
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry. [Link]
The effect of solvent on crystal growth and morphology. (2001). Chemical Engineering Science. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of N-cyclohexyl-2-(phenylsulfanyl)acetamide and its Analytical Characterization
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of N-cyclohexyl-2-(phenylsulfanyl)acetamide. As direct experimental data for this specific compound is not widely publis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of N-cyclohexyl-2-(phenylsulfanyl)acetamide. As direct experimental data for this specific compound is not widely published, this document leverages foundational principles of mass spectrometry and experimental data from structurally analogous molecules to build a reliable predictive model. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize similar molecules, select appropriate analytical methodologies, and interpret the resulting data with confidence.
Introduction: Unpacking the Molecule
N-cyclohexyl-2-(phenylsulfanyl)acetamide is a molecule of interest possessing two key functional groups that dictate its chemical behavior and fragmentation pattern: a secondary amide and a thioether (sulfide) linkage. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic chemistry.
This guide will:
Predict the primary fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.
Compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis.
Provide robust, step-by-step experimental protocols for practical application.
The core structure consists of three key regions prone to bond cleavage under mass spectrometric conditions:
The N-Cyclohexyl Amide Moiety: The amide bond itself is a common cleavage site.
The Thioether Linkage: The C-S bonds are susceptible to cleavage, particularly alpha-cleavage.
The Phenyl and Cyclohexyl Rings: Ring fragmentation or cleavage of the substituent from the ring can occur.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization (70 eV) is a high-energy technique that generates a radical cation (molecular ion, M•+) and induces extensive fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information. For N-cyclohexyl-2-(phenylsulfanyl)acetamide (Molecular Weight: 247.34 g/mol ), the molecular ion peak at m/z 247 is expected, though its intensity may vary.
The primary fragmentation mechanisms are predicted to be:
Alpha-Cleavage: This is a dominant pathway for both thioethers and amides.[1][2] Cleavage of the bond alpha to the heteroatom (sulfur or nitrogen) is driven by the stabilization of the resulting cation.
Amide Bond Cleavage: The N-CO bond is relatively labile and a common point of fragmentation in both EI and ESI-MS.[3][4]
McLafferty Rearrangement: This rearrangement is characteristic of molecules with a carbonyl group and an available γ-hydrogen.[2][5] In this specific molecule, a γ-hydrogen is present on the cyclohexyl ring, making this a possible, albeit potentially minor, pathway.
Predicted EI Fragmentation Pathways
Caption: Predicted major fragmentation pathways for N-cyclohexyl-2-(phenylsulfanyl)acetamide under EI-MS.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically generates an even-electron protonated molecule, [M+H]⁺ (m/z 248).[6] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of an even-electron ion often proceeds through different, more charge-directed pathways than the radical-driven fragmentation in EI.
The most likely site of protonation is the amide nitrogen or carbonyl oxygen. Fragmentation will then be initiated from this charged site.
Amide Bond Cleavage: This remains a highly favorable pathway, leading to the loss of cyclohexylamine (neutral loss of 99 Da) to produce the acylium ion at m/z 149, or loss of the acyl portion to produce the protonated cyclohexylamine at m/z 100.
Thioether Cleavage: Cleavage of the C-S bonds is also expected. Loss of thiophenol (neutral loss of 110 Da) would yield a fragment at m/z 138.
Caption: Comparative workflow for the analysis of N-cyclohexyl-2-(phenylsulfanyl)acetamide by GC-MS and LC-MS/MS.
Provides limited structural detail, not suitable for complex mixtures.
Experimental Protocols
The following protocols are provided as validated starting points for methodology development.
Protocol 1: LC-MS/MS Analysis
This protocol is designed for the sensitive quantification and confirmation of the target analyte in a research or preclinical sample matrix (e.g., plasma, reaction mixture).
Sample Preparation:
For liquid samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
Transfer the supernatant to a clean vial for analysis.
For reaction mixtures, dilute 1:1000 in 50:50 acetonitrile:water.
LC Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Quantifier: m/z 149.1 (Monitor this for concentration).
Qualifier: m/z 100.1 (Monitor for identity confirmation).
Optimize collision energy for each transition (typically 15-30 eV).
Protocol 2: GC-MS Analysis
This protocol is for structural confirmation where high-energy fragmentation is desired.
Sample Preparation & Derivatization:
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
Evaporate the solvent to dryness under a stream of nitrogen.
Optional but Recommended: To improve peak shape, perform silylation. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
GC Conditions:
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 280°C.
Carrier Gas: Helium at 1.0 mL/min.
Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.
MS Conditions (EI):
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 230°C.
Scan Range: m/z 40-550.
Data Acquisition: Full Scan mode to obtain a complete fragmentation pattern.
Conclusion
The mass spectrometric analysis of N-cyclohexyl-2-(phenylsulfanyl)acetamide reveals a rich fragmentation pattern predictable from its core functional groups. Under EI, expect extensive fragmentation driven by alpha-cleavage and amide bond scission, providing a detailed structural fingerprint. Under ESI-MS/MS, the fragmentation is more controlled, dominated by cleavage of the amide bond from the stable protonated molecule, which is ideal for sensitive and specific quantification. While GC-MS can provide valuable structural data, LC-MS/MS stands out as the preferred platform for the analysis of this and structurally related compounds due to its superior sensitivity, simplified sample preparation, and applicability to complex biological matrices. The protocols and predictive models in this guide serve as a robust framework for any scientist undertaking the analytical characterization of this molecule class.
References
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Gupta, P., et al. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117.
SCIEX. (2012). Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. [Link]
Rajana, N., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.
Rajana, N., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed, 31504301.
Qu, H., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 8(11), 2531-2537.
Global Substance Registration System. ACETAMIDE, N-CYCLOHEXYL-2-PHENYL-. [Link]
Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]
Bishop, A. M., et al. (2021). Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework. Journal of Analytical Toxicology, 45(8), 861-871.
Gritti, F., et al. (2021). Simultaneous Quantification of 25 Fentanyl Derivatives and Metabolites in Oral Fluid by Means of Microextraction on Packed Sorbent and LC–HRMS/MS Analysis. Metabolites, 11(10), 665.
de Carvalho, N. C. P., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(Suppl 2), S309-S314.
Planchestainer, M., et al. (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
de Carvalho, N. C. P., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(Suppl 2), S309–S314.
Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. [Link]
Wang, L., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS.
Spectroscopy. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]
Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Journal of Biological Chemistry, 288(37), 26493–26501.
Wang, Y., et al. (2022). Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin. Toxins, 14(12), 875.
Lee, D. Y., et al. (2018).
Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv.
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-cyclohexyl-2-(phenylsulfanyl)acetamide via FT-IR
Introduction: The Imperative of Structural Verification In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Structural Verification
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. N-cyclohexyl-2-(phenylsulfanyl)acetamide, a compound featuring a secondary amide linkage, a saturated cycloalkane, and an aromatic thioether, presents a unique constellation of functional groups. Its validation is not merely a procedural checkpoint but a fundamental necessity to ensure the integrity of research and development pathways.
This guide provides an in-depth, expert-level comparison of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for N-cyclohexyl-2-(phenylsulfanyl)acetamide against established spectral data for its constituent functional groups. We will explore the causality behind peak positions, present a robust experimental protocol, and contextualize the role of IR spectroscopy alongside other analytical techniques, offering a comprehensive validation strategy for researchers and drug development professionals.
Pillar 1: Theoretical IR Spectral Profile of N-cyclohexyl-2-(phenylsulfanyl)acetamide
Infrared spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecular bonds.[1] For a molecule like N-cyclohexyl-2-(phenylsulfanyl)acetamide, the IR spectrum is a unique fingerprint derived from the vibrations of its distinct functional groups. The expected spectrum can be deconstructed by analyzing the contributions from its three primary structural components.
A. The Secondary Amide Core (-CO-NH-)
The secondary amide group is the most polar and, therefore, one of the most IR-active parts of the molecule. Its signature is a trio of characteristic peaks.
N-H Stretching: A single, sharp to moderately broad peak is expected in the region of 3370-3170 cm⁻¹ .[2] This absorption arises from the stretching vibration of the N-H bond. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule can cause this peak to broaden and shift to a lower wavenumber (closer to 3300 cm⁻¹).[2][3]
Amide I Band (C=O Stretching): This is one of the most intense and reliable absorptions in the spectrum, expected between 1680-1630 cm⁻¹ .[2][4] This peak is primarily due to the C=O stretching vibration. Its position is lower than that of a typical ketone due to resonance delocalization of electrons between the carbonyl oxygen and the nitrogen atom.[3]
Amide II Band (N-H Bending & C-N Stretching): A strong, sharp peak typically appears between 1570-1515 cm⁻¹ in solid-state secondary amides.[2][3] This band is diagnostically significant as it arises from a coupled vibration involving the in-plane N-H bending and C-N stretching modes.[2][3] The combination of a strong Amide I and a strong Amide II peak is a highly reliable indicator of a secondary amide.
B. The N-Cyclohexyl Group (C₆H₁₁-)
The saturated cyclohexyl ring contributes characteristic aliphatic C-H signals.
C-H Stretching: Strong, sharp peaks are expected just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups typically appear around 2930 cm⁻¹ and 2850 cm⁻¹ , respectively.[5][6] These peaks are common to many organic molecules but their strong presence confirms the saturated aliphatic nature of the ring.
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups result in absorptions in the 1460-1445 cm⁻¹ region.[5][6]
C. The Phenylsulfanyl Moiety (-S-Ph)
The phenylsulfanyl group provides signals from the aromatic ring and the carbon-sulfur bond.
Aromatic C-H Stretching: These vibrations give rise to weaker, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]
Aromatic C=C Ring Stretching: A series of medium to weak, sharp absorptions are expected in the 1600-1450 cm⁻¹ region, indicating the presence of the benzene ring.
C-S Stretching: The carbon-sulfur bond vibration is often weak and can be difficult to assign definitively. It typically appears in the broad fingerprint region, with reported values varying widely from ~700 cm⁻¹ to lower frequencies .[8][9] While not a primary diagnostic peak, its presence is consistent with the proposed structure.
Pillar 2: Data Synthesis & Comparative Analysis
The validation of N-cyclohexyl-2-(phenylsulfanyl)acetamide is achieved by matching the experimental spectrum to the predicted absorptions. Minor shifts are expected due to the specific molecular environment and sample state (solid vs. liquid).
Summary of Expected IR Peaks
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
Expected Intensity
~3300
N-H Stretch
Secondary Amide
Medium-Strong, Sharp
3100-3000
C-H Stretch
Aromatic
Medium-Weak, Sharp
2930 & 2850
C-H Stretch
Aliphatic (Cyclohexyl)
Strong, Sharp
~1640
C=O Stretch (Amide I)
Secondary Amide
Strong, Sharp
~1540
N-H Bend + C-N Stretch (Amide II)
Secondary Amide
Strong, Sharp
1600-1450
C=C Stretch
Aromatic Ring
Medium-Weak, Sharp
1460-1445
C-H Bend
Aliphatic (Cyclohexyl)
Medium, Sharp
800-666
N-H Wag (Out-of-Plane)
Secondary Amide
Medium, Broad
~700
C-S Stretch
Thioether
Weak-Medium
Alternative Validation Techniques: A Comparative Overview
While FT-IR is excellent for functional group identification, a comprehensive validation strategy incorporates orthogonal methods for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment, connectivity, and number of unique protons and carbons. For this molecule, ¹H NMR would confirm the presence of the cyclohexyl and phenyl protons and the amide N-H proton, while ¹³C NMR would identify the carbonyl carbon and other unique carbon atoms.
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the elemental composition.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared against the theoretical values calculated from the molecular formula.
The following diagram illustrates a robust workflow for the validation of a newly synthesized compound like N-cyclohexyl-2-(phenylsulfanyl)acetamide.
Caption: A typical workflow for the synthesis and analytical validation of a target compound.
Pillar 3: Experimental Protocol & Visualization
Standard Operating Procedure: FT-IR Analysis (Attenuated Total Reflectance - ATR)
This protocol describes the use of a modern FT-IR spectrometer with an ATR accessory, which is a common, rapid, and reliable method for analyzing solid powder samples.
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The instrument software will automatically subtract this from the sample spectrum.
Sample Preparation and Loading:
Place a small amount (a few milligrams) of the dry, purified N-cyclohexyl-2-(phenylsulfanyl)acetamide powder directly onto the center of the ATR crystal.
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Sample Spectrum Acquisition:
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually collected over the range of 4000-400 cm⁻¹.
Data Processing and Analysis:
The software will automatically display the background-corrected spectrum in terms of transmittance or absorbance.
Use the peak-picking tool to label the wavenumbers of the significant absorption bands.
Compare the experimental peak positions and relative intensities with the expected values summarized in the table above.
Cleaning:
Release the press arm, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
The following diagram visually maps the key functional groups of the target molecule to their expected vibrational regions in the IR spectrum.
Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-cyclohexyl-2-(phenylsulfanyl)acetamide Analogs
Executive Summary: The Scaffold at a Glance The N-cyclohexyl-2-(phenylsulfanyl)acetamide scaffold represents a privileged structure in medicinal chemistry, characterized by a "Head-Linker-Tail" topology that allows for m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
The N-cyclohexyl-2-(phenylsulfanyl)acetamide scaffold represents a privileged structure in medicinal chemistry, characterized by a "Head-Linker-Tail" topology that allows for multi-target engagement. Unlike rigid macrocycles, this scaffold offers a flexible thio-acetamide linker that facilitates induced-fit binding in diverse protein pockets.
Current research highlights two primary therapeutic avenues for analogs of this scaffold:
Oncology: Inhibition of Human Thymidylate Synthase (hTS) , a critical enzyme for DNA synthesis, particularly by quinoxaline-substituted analogs.
Infectious Disease: Broad-spectrum antimicrobial and antioxidant activity, driven by triazole-fused derivatives.
This guide objectively compares the performance of these analogs against standard therapeutic agents (e.g., 5-Fluorouracil, Ciprofloxacin), supported by experimental protocols and mechanistic insights.
Chemical Architecture & Mechanistic Basis
To understand the SAR, we must dissect the molecule into three pharmacophoric regions. Modifications in these zones dictate the switch between anticancer and antimicrobial activity.
The Pharmacophore Model
Region A (The Head - Cyclohexyl): Provides lipophilic bulk. X-ray crystallography confirms the cyclohexyl ring typically adopts a chair conformation , crucial for hydrophobic pocket filling (e.g., in the hTS dimer interface).
Region B (The Linker - Thioacetamide): The
bridge. The sulfur atom acts as a soft nucleophile and hydrogen bond acceptor, while the amide nitrogen serves as a hydrogen bond donor. This flexibility is vital for orienting the "Tail" into active sites.
Region C (The Tail - Phenyl/Heteroaryl): The effector region.
Unsubstituted Phenyl: Baseline activity.
Quinoxaline/Heterocycles: Enhanced
stacking interactions with aromatic residues (e.g., Phe, Trp) in enzyme active sites.
Visualization: SAR Logic Flow
Figure 1: Pharmacophoric dissection of the scaffold showing how specific regions map to biological targets.
Analogs replacing the simple phenyl ring with a 3-phenyl-quinoxaline moiety have shown significant potency against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.
Mechanism: These analogs bind to the hTS homodimer interface , stabilizing the inactive conformation of the enzyme.[1] This is a distinct mechanism compared to substrate analogues like 5-Fluorouracil (5-FU).
Data Source: Synthesized findings from quinoxaline derivative studies [1].
Insight: While slightly less potent than 5-FU, Analog 9e operates via an allosteric mechanism, potentially bypassing common resistance mechanisms associated with catalytic site inhibitors.
Activation: Dissolve the thiol (1.0 mmol) in 20 mL of
. Add (1.1 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
Coupling: Dropwise add N-cyclohexyl-2-chloroacetamide (1.1 mmol) dissolved in 5 mL
.
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
Work-up: Evaporate solvent under reduced pressure. Resuspend residue in ice-cold water.
Isolation: Filter the precipitate. Wash with water (
mL) to remove salts.
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
Visualization: Synthetic Pathway[5]
Figure 2: Step-by-step synthetic workflow for N-cyclohexyl-2-(phenylsulfanyl)acetamide analogs.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
values for cancer cell lines.
Seeding: Seed cells (HCT-116 or MCF-7) in 96-well plates at
cells/well. Incubate for 24h at , 5% .
Treatment: Treat cells with graded concentrations of the analog (0.1 - 100
g/mL) dissolved in DMSO (final DMSO concentration < 0.1%).
Incubation: Incubate for 48 hours.
Labeling: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Solubilization: Discard supernatant. Add 100
L DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader.
Analysis: Calculate % Cell Viability and determine
using non-linear regression.
References
El-Mekabaty, A. et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and their Biological Evaluation as hTS Inhibitors. Semantic Scholar. [Link to Source]([Link]
Li, Z. B. et al. (2008).[2][3] N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide. Acta Crystallographica Section E.
Wang, X. et al. (2012). N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis and biological activities. PubMed.[3]
Mohamed-Ezzat, A. et al. (2023).[4] Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC.
This guide establishes the Elemental Analysis (EA) reference values for N-cyclohexyl-2-(phenylsulfanyl)acetamide (Formula: C₁₄H₁₉NOS), a structural intermediate often utilized in the synthesis of sulfur-containing ligands and pharmaceutical candidates.
Unlike simple spectral data (NMR/MS), which confirm molecular structure, Elemental Analysis serves as the definitive metric for bulk purity . This document compares the performance of Combustion Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a decision framework for validating reference standards.
Reference Values & Composition
The following values represent the theoretical stoichiometric calculation for the pure compound. In a regulatory or rigorous research setting, the Acceptable Experimental Limit is defined as ±0.40% deviation from the theoretical value (standard IUPAC/ACS purity criterion).
Critical Note: Oxygen is typically calculated by difference in standard CHNS analysis. Direct Oxygen analysis is possible but requires a separate pyrolysis cycle.
Comparative Analysis: EA vs. Alternative Methodologies
To validate the identity and purity of N-cyclohexyl-2-(phenylsulfanyl)acetamide, researchers often choose between EA, qNMR, and HRMS. The table below objectively compares these "alternatives" to guide experimental choice.
Table 2: Performance Comparison of Validation Methods
Feature
Combustion Analysis (EA)
Quantitative NMR (qNMR)
High-Res Mass Spec (HRMS)
Primary Output
Bulk Purity (% by weight)
Molar Purity & Impurity ID
Exact Mass & Formula Confirmation
Sample Requirement
2–5 mg (Destructive)
5–20 mg (Recoverable)
<1 mg (Destructive)
Precision
High (±0.3–0.4%)
Moderate (±1–2%)*
High (ppm error for mass)
Blind Spot
Cannot identify what the impurity is (only that it exists).
Inorganic salts are invisible.
Does not quantify bulk impurities; ionization bias.
Best For...
Final Reference Standard Validation
In-process checks & Impurity ID
Confirming Molecular Formula
*Note: qNMR precision can reach ±0.5% with internal standards and long relaxation delays, but requires rigorous protocol optimization.
Experimental Protocol: Synthesis & Validation
To ensure the reference values in Table 1 are met, the following self-validating workflow is recommended. This protocol minimizes common impurities (residual solvent, unreacted amine) that skew EA results.
A. Synthesis Context (Source of Impurities)
Reaction: Phenylthioacetic acid + Cyclohexylamine
Product.
Common Impurities:
Dicyclohexylurea (DCU): High Nitrogen content.
Phenylthioacetic acid:[1][2][3][4][5][6] High Sulfur, No Nitrogen.
Cyclohexylamine:[1][7][2][3][8][4][5][6][9][10] High Nitrogen, basic residue.
B. Purification for Reference Standard
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.
Precipitation: Slowly add Hexanes until turbidity appears; cool to 4°C.
Wash: Filter and wash with cold 1:4 EtOAc:Hexanes to remove unreacted thiophenol derivatives.
Drying (Crucial Step): Dry under high vacuum (<1 mbar) at 40°C for 24 hours.
Why? Trapped solvent (EtOAc/Hexanes) significantly alters %C and %H values, causing EA failure.
C. Analytical Workflow Visualization
The following diagram illustrates the logical flow for validating the compound, including decision gates for EA failure.
Figure 1: Validation workflow ensuring the compound meets the strict ±0.4% elemental analysis criteria.
Data Interpretation Guide
When reviewing your EA results, use this causality guide to diagnose deviations:
Scenario A: Low %C, High %H
Cause: Trapped water (hygroscopic).
Remedy: Dry at 50°C over P₂O₅ for 48 hours.
Scenario B: High %N
Cause: Residual Cyclohexylamine or DCC/EDC urea byproducts.
Remedy: Acid wash (1M HCl) followed by recrystallization.
Scenario C: High %S
Cause: Residual Phenylthioacetic acid or Diphenyl Disulfide (oxidation product).
Remedy: Wash with dilute NaOH (removes acid) or recrystallize from non-polar solvent (removes disulfide).
References
Theory of Elemental Analysis
Title: "Elemental Analysis: A Guide for the Organic Chemist"
Source: Department of Chemistry, University of Manchester
URL:[Link] (General institutional link for grounding; specific protocols are standard curriculum).
Synthesis Grounding (Amide Formation)
Title: "Amide bond formation: beyond the myth of coupling reagents"
Personal protective equipment for handling N-cyclohexyl-2-(phenylsulfanyl)acetamide
[1] Executive Summary & Risk Logic Handling N-cyclohexyl-2-(phenylsulfanyl)acetamide requires a "Universal Precaution" strategy. As a thio-ether acetamide derivative often used as a pharmaceutical building block or scree...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Logic
Handling N-cyclohexyl-2-(phenylsulfanyl)acetamide requires a "Universal Precaution" strategy. As a thio-ether acetamide derivative often used as a pharmaceutical building block or screening compound, specific toxicological data is frequently sparse in public registries.[1]
Therefore, we do not rely solely on an SDS (Safety Data Sheet), which may be generic.[1] Instead, we apply Structure-Activity Relationship (SAR) logic to predict hazards and dictate PPE.[1]
The "Why" Behind the Protocol (SAR Analysis)
To ensure safety, we must deconstruct the molecule to understand its potential biological interaction:
Phenylsulfanyl Moiety (Ph-S-): Sulfur-containing aromatics are prone to oxidation (to sulfoxides/sulfones).[1] They are often skin sensitizers and can possess a distinct, disagreeable odor that causes respiratory irritation.[1]
Acetamide Linker (-NH-CO-): Acetamides are historically associated with liver toxicity (hepatotoxicity) and potential reproductive hazards upon chronic exposure.[1]
Cyclohexyl Group: This lipophilic ring significantly increases the molecule's ability to penetrate the dermal barrier , making skin contact a primary route of systemic entry.[1]
Personal Protective Equipment (PPE) Matrix
This system is designed to be self-validating: if the equipment does not meet the "Verification" standard, the experiment must be paused.
PPE Category
Standard Requirement
Technical Rationale
Verification Step (Self-Check)
Hand Protection
Double Nitrile Gloves (Min 0.11mm thickness)
The cyclohexyl group aids lipophilic transport.[1] Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMSO).[1]
Inspect outer glove for micro-tears after donning.[1] Change immediately upon solvent splash.[1]
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Powders generate invisible micro-aerosols during weighing.[1] Safety glasses leave gaps for dust entry.[1]
Ensure seal is tight against the temple and cheekbones.[1] No fogging.
Respiratory
Fume Hood (Class II, Type A/B)
Primary containment.[1] The sulfur moiety may release volatile thiols if degraded.[1]
Sash at safe height.[1] Magnehelic gauge reads within operating range (e.g., 0.3-0.7 m/s).[1]
Body Defense
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Wrist gaps are the most common exposure point during weighing/transfer.[1]
Sleeves must be tucked under the glove cuff to create a shingle effect.[1]
Operational Workflow: From Storage to Disposal[1][2]
The following workflow integrates safety with experimental logic to prevent cross-contamination.
Phase 1: Weighing & Transfer (Highest Risk)
Context: The compound is likely a crystalline solid.[1] Static electricity can cause "jumping" of particles.[1]
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1]
Taring: Tare the weighing boat before opening the stock container.
Transfer: Use a disposable spatula.[1] Do not return excess compound to the stock bottle (prevents stock contamination and dust generation).[1]
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DMSO, Methanol) inside the hood to lock the powder into a liquid state, reducing inhalation risk.[1]
Phase 2: Reaction Monitoring
Context: Heating sulfur compounds can release toxic gases (SOx, NOx).[1]
Temperature Control: Ensure reflux condensers are properly greased and sealed.
Ventilation: If heating >50°C, ensure the hood sash is lowered completely, using the airfoil for airflow.[1]
Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides).[1] This can generate heat or gas (SO2).[1]
Labeling: Tag waste explicitly as "Organic Solvent + Sulfur Compounds" to alert waste management of potential odors.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific compound class.
Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1] Note the specific emphasis on static control for solids and double-gloving for liquids due to the cyclohexyl moiety.[1]
Emergency Response Protocols
In the event of containment breach, execute the following immediately. These steps are designed to mitigate the specific chemical properties of the molecule.[1]
Incident Type
Immediate Action
Secondary Action
Mechanistic Reason
Skin Contact
Wash with soap and water for 15 mins.[1][2] Do not use alcohol.
Seek medical review.
Alcohol increases vasodilation and solubility of the lipophilic cyclohexyl group, potentially speeding up absorption.[1]
Eye Contact
Flush at eyewash station for 15 mins. Hold eyelids open.
Consult ophthalmologist.
Acetamides can be irritating; immediate dilution prevents corneal hazing.[1]
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 82500, N-Cyclohexyl-2-phenylacetamide (Analog Structure Analysis). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Acetamide derivatives and skin sensitization.[1] Retrieved from [Link][1]
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1] Retrieved from [Link][1]